Cathepsin Inhibitor 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H35N3O5 |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-phenylmethoxypropan-2-yl]amino]propan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C24H35N3O5/c28-16-21(18-32-17-20-9-5-2-6-10-20)25-23(29)22(15-19-7-3-1-4-8-19)26-24(30)27-11-13-31-14-12-27/h2,5-6,9-10,16,19,21-22H,1,3-4,7-8,11-15,17-18H2,(H,25,29)(H,26,30)/t21-,22+/m1/s1 |
Clé InChI |
XXCXONRLKKHITM-YADHBBJMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Cathepsin Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin S, a lysosomal cysteine protease, is a key modulator in various physiological and pathological processes, including immune response, pain signaling, and cancer progression. Its unique activity at neutral pH allows it to function both intracellularly and extracellularly, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of potent and selective covalent inhibitors of Cathepsin S, with a specific focus on the class of compounds represented by "Cathepsin Inhibitor 4" (also known as Compound 45). This document details the inhibitor's interaction with the enzyme, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the core signaling pathways it modulates.
Introduction to Cathepsin S and Its Inhibition
Cathepsins are a family of proteases crucial for protein degradation and turnover within the lysosome.[1] Cathepsin S (CatS), a member of the papain-like cysteine protease family, is distinguished by its stability and activity at neutral pH.[2][3] This allows it to play significant roles outside the acidic environment of the lysosome.[2][4] It is predominantly expressed in antigen-presenting cells (APCs) like macrophages, B-lymphocytes, and dendritic cells.[3][5]
The dysregulation of CatS activity is implicated in a range of diseases, including autoimmune disorders, certain cancers, and inflammatory conditions.[5][6] Consequently, the development of specific CatS inhibitors is an active area of pharmaceutical research.[5][6] These inhibitors can be broadly categorized as reversible or irreversible, with covalent inhibitors forming a chemical bond with the active site of the enzyme.[1] this compound represents a highly potent and selective covalent inhibitor of Cathepsin S.[5]
Mechanism of Action of Covalent Cathepsin S Inhibitors
The catalytic activity of Cathepsin S, like other cysteine cathepsins, relies on a catalytic dyad in its active site, primarily composed of a cysteine (Cys25) and a histidine residue.[7] Covalent inhibitors, such as this compound, are designed to form a stable covalent bond with the nucleophilic thiol group of the Cys25 residue, thereby irreversibly inactivating the enzyme.[1]
The potency and selectivity of these inhibitors are largely determined by their ability to interact with the S2 and S3 pockets of the enzyme's active site.[6] This specific interaction ensures that the inhibitor preferentially binds to and inactivates Cathepsin S over other closely related cathepsins like Cathepsin K and L, minimizing off-target effects.[6]
Quantitative Data for Selective Cathepsin S Inhibitors
The efficacy of cathepsin inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes representative data for highly selective covalent Cathepsin S inhibitors.
| Inhibitor | Target Cathepsin | Ki (nM) | IC50 (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Reference |
| This compound (Compound 45) | Cathepsin S | 0.04 | - | High (not specified) | High (not specified) | [5] |
| Compound from series by Meta et al. | Cathepsin S | 0.08 | - | >100,000-fold | >100,000-fold | [7] |
| LY3000328 | Cathepsin S | - | 7.7 (human) | High (not specified) | High (not specified) | [6] |
| Unnamed Selective Inhibitor | Cathepsin S | - | 0.2 (human) | >25,000-fold | >25,000-fold | [6] |
| VBY-825 (Broad Spectrum) | Cathepsin S | 0.13 | - | - | - | [8] |
| Cathepsin L | 0.25 | - | - | - | [8] | |
| Cathepsin B | 0.33 | - | - | - | [8] |
Key Signaling Pathways Modulated by Cathepsin S Inhibition
Inhibition of Cathepsin S can significantly impact downstream signaling pathways, primarily by interfering with its roles in antigen presentation and the activation of protease-activated receptors.
MHC Class II Antigen Presentation
Cathepsin S plays an essential role in the processing of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules in APCs.[9][10][11] The degradation of the Ii chain is a prerequisite for the loading of antigenic peptides onto MHC class II molecules, which are then presented on the cell surface to CD4+ T cells, initiating an adaptive immune response.[9][12] By inhibiting Cathepsin S, the degradation of the Ii is blocked, leading to an accumulation of a class II-associated Ii fragment (CLIP).[10] This, in turn, prevents the binding of antigenic peptides and subsequent antigen presentation.[11][12]
Protease-Activated Receptor (PAR) Signaling
Extracellular Cathepsin S can act as a signaling molecule by activating Protease-Activated Receptors (PARs), specifically PAR2 and PAR4.[13][14] PARs are G-protein coupled receptors that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a "tethered ligand" that then self-activates the receptor.[13] Cathepsin S has been shown to cleave PAR2 at a novel site, exposing a new tethered ligand and initiating downstream signaling cascades that can contribute to inflammation, pain, and itch.[2][13][15] Inhibition of extracellular Cathepsin S would prevent the activation of these receptors, thereby mitigating these pathological responses.
Detailed Experimental Protocols
The characterization of Cathepsin S inhibitors involves a series of in vitro assays to determine their potency, selectivity, and pharmacokinetic properties.
Fluorometric Enzyme Inhibition Assay
This assay is used to determine the IC50 and Ki values of an inhibitor.
Materials:
-
Recombinant human Cathepsin S[16]
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)[17]
-
Assay Buffer (e.g., 4x Cathepsin Buffer containing DTT)[16]
-
Test Inhibitor (e.g., this compound)
-
Control Inhibitor (e.g., E-64)[16]
-
96- or 384-well black microplate[17]
-
Fluorescence plate reader (λex = 360-400 nm, λem = 460-505 nm)[16][17]
Procedure:
-
Buffer Preparation: Prepare 1x Assay Buffer by diluting the 4x stock with distilled water and adding DTT to the final recommended concentration.[16]
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations. If the inhibitor is dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells.[16]
-
Enzyme Preparation: Thaw recombinant Cathepsin S on ice and dilute to the desired concentration (e.g., 1 ng/µl) in 1x Assay Buffer.[16]
-
Assay Plate Setup:
-
Negative Control: Add 1x Assay Buffer.
-
Positive Control: Add diluted Cathepsin S and diluent solution (without inhibitor).
-
Test Inhibitor: Add diluted Cathepsin S and the serially diluted test inhibitor.
-
Control Inhibitor: Add diluted Cathepsin S and the control inhibitor.[16]
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Substrate Addition: Prepare the fluorogenic substrate solution by diluting the stock in 1x Assay Buffer. Add the substrate to all wells to initiate the reaction. Protect the plate from light.[16]
-
Measurement: Incubate at room temperature for 60 minutes or perform a kinetic analysis by reading the fluorescence intensity at regular intervals.[16]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be determined through further kinetic analysis.
Parallel Artificial Membrane Permeation Assay (PAMPA)
This assay is used to assess the membrane permeability of a compound, providing an in vitro model of passive, transcellular permeation.[18][19]
Materials:
-
PAMPA Donor and Acceptor plates[1]
-
Artificial membrane solution (e.g., 4% lecithin (B1663433) in dodecane)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solution (in DMSO and diluted in PBS)[1]
-
UV-compatible 96-well plate[1]
-
Absorbance plate reader or LC-MS/MS for quantification[18][19]
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (containing a small percentage of DMSO if necessary).[18]
-
Prepare Donor Plate:
-
Coat the filter membrane of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.[18]
-
Add the test compound solution to the donor plate wells.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution. Incubate the assembly at room temperature for a defined period (e.g., 5-18 hours).[1][18][19]
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[18]
-
-
Calculate Permeability: The effective permeability (Pe) of the compound is calculated based on its concentration in the donor and acceptor compartments after the incubation period.
Conclusion
This compound and related covalent inhibitors represent a promising class of therapeutic agents due to their high potency and selectivity for Cathepsin S. Their mechanism of action, centered on the irreversible covalent modification of the active site cysteine, effectively abrogates the enzymatic activity of Cathepsin S. This leads to the modulation of key pathological signaling pathways, including the MHC class II antigen presentation pathway and PAR-mediated signaling. The experimental protocols detailed in this guide provide a robust framework for the continued research and development of these and other novel Cathepsin S inhibitors. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate their therapeutic potential into clinical applications.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 5. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Cathepsin S activity regulates antigen presentation and immunity. [jci.org]
- 13. Cathepsin S elicits itch and signals via protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin S - Wikipedia [en.wikipedia.org]
- 15. journals.plos.org [journals.plos.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. PAMPA | Evotec [evotec.com]
Cathepsin K Inhibitor 4: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target selectivity profile of Cathepsin K inhibitor 4, a potent carbohydrazide-based inhibitor. The document presents quantitative inhibition data, comprehensive experimental methodologies for assessing inhibitor potency, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The inhibitory potency of Cathepsin K inhibitor 4 was evaluated against a panel of human cysteine cathepsins. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear profile of its selectivity.
| Target Enzyme | IC50 (nM) |
| Human Cathepsin K | 13 |
| Human Cathepsin B | 38 |
| Human Cathepsin L | 8.9 |
| Human Cathepsin S | 792 |
| Human Cathepsin F | 3.2 |
| Rat Cathepsin K | 269 |
| Mouse Cathepsin K | 296 |
Data sourced from MedChemExpress product datasheet for Cathepsin K inhibitor 4 (HY-P10061).[1]
Experimental Protocols
The determination of IC50 values for cathepsin inhibitors is typically performed using a fluorometric activity assay. The following is a generalized protocol that can be adapted for various cathepsins.
Principle
The activity of cathepsins is measured by their ability to cleave a specific fluorogenic substrate, resulting in the release of a fluorescent group, such as amino-4-trifluoromethyl coumarin (B35378) (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Materials
-
Recombinant human cathepsin enzyme (e.g., Cathepsin K, B, L, S, F)
-
Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic substrate specific for the cathepsin being assayed (e.g., Ac-LR-AFC for Cathepsin K, Z-FR-AMC for Cathepsin L, Z-RR-AMC for Cathepsin B)
-
Cathepsin K inhibitor 4
-
96-well black microplate
-
Fluorescence microplate reader
Assay Procedure
A generalized workflow for determining the IC50 value of a cathepsin inhibitor is depicted below.
Detailed Steps:
-
Inhibitor Preparation: Prepare a stock solution of Cathepsin K inhibitor 4 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in Assay Buffer to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the recombinant cathepsin enzyme to the desired working concentration in pre-chilled Assay Buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate during the measurement period.
-
Reaction Setup:
-
Add a fixed volume of the diluted enzyme solution to the wells of a 96-well black microplate.
-
Add the different concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence over time (kinetic mode). The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 400/505 nm for AFC).[2][3][4]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Biological Context
Cathepsins are involved in a multitude of physiological and pathological processes. Understanding the pathways in which the targeted cathepsins operate is crucial for predicting the biological effects of an inhibitor.
Role of Cathepsin K in Bone Resorption
Cathepsin K is the predominant cysteine protease in osteoclasts and plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[5][6][7] Its inhibition is a key therapeutic strategy for osteoporosis.[7] The simplified signaling pathway leading to Cathepsin K-mediated bone resorption is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. content.abcam.com [content.abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin K inhibitors: a novel target for osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
General Methodologies for Characterizing Cathepsin Inhibitors
It appears there are multiple compounds referred to as "Cathepsin Inhibitor 4" in scientific literature and commercial catalogs, each targeting different cathepsin enzymes with distinct binding characteristics. To provide a focused and accurate technical guide, please specify which "this compound" you are interested in. For example:
-
Cathepsin K Inhibitor 4: A carbohydrazide (B1668358) inhibitor potent against human, rat, and mouse Cathepsin K.
-
Compound 4 selective for Cathepsin L: As described in studies by Perišić et al. (2023), which did not inhibit Cathepsin V.
-
Bis(hydrazide) analog 4: A selective inhibitor of Cathepsin K that spans the active site, as detailed in research from 1999.
Once you clarify the specific this compound of interest, a detailed technical guide on its binding kinetics, affinity, and associated experimental protocols can be developed.
Below is a generalized overview of the information that would be included in such a guide, based on the diverse results for various compounds referred to as "this compound."
To elucidate the binding kinetics and affinity of a cathepsin inhibitor, a series of standard biochemical and biophysical assays are typically employed.
Enzyme Inhibition Assays
A fundamental method to determine the potency of an inhibitor is the enzyme inhibition assay. This assay measures the inhibitor's ability to reduce the catalytic activity of the target cathepsin.
Experimental Protocol: Fluorometric Enzyme Inhibition Assay
-
Reagents and Buffers:
-
Assay Buffer: Typically a buffer at a pH optimal for the specific cathepsin's activity (e.g., sodium acetate (B1210297) buffer at pH 5.5 for many lysosomal cathepsins). The buffer is often supplemented with a reducing agent like Dithiothreitol (DTT) or L-cysteine to maintain the active site cysteine in a reduced state, and a chelating agent like EDTA.
-
Enzyme Solution: A solution of purified, recombinant cathepsin enzyme at a fixed concentration.
-
Inhibitor Solution: The "this compound" of interest is serially diluted to create a range of concentrations.
-
Substrate Solution: A fluorogenic peptide substrate specific to the cathepsin being assayed (e.g., Z-Phe-Arg-AMC for Cathepsin L and B, Z-Gly-Pro-Arg-AMC for Cathepsin K).
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated together in the assay buffer for a defined period to allow for binding to occur. The duration of this pre-incubation is critical, especially for slow-binding or irreversible inhibitors, as the observed potency (IC50) can be time-dependent.[1][2]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate and release of the fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), is monitored over time using a fluorescence plate reader.[3][4][5]
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.
-
-
Data Analysis:
-
The reaction rates are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Caption: General cellular and extracellular roles of cathepsins.
To provide a more detailed and specific guide, please indicate the particular "this compound" of interest.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Structural Analysis and SAR of Cathepsin K Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of a potent and selective inhibitor of Cathepsin K, referred to as "Inhibitor 4" in seminal research. The document covers its structural analysis, structure-activity relationship (SAR), relevant experimental protocols, and its impact on Cathepsin K-mediated signaling pathways.
Introduction to Cathepsin K and Its Inhibition
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. It plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[1] This function makes Cathepsin K a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1][2] The development of selective Cathepsin K inhibitors aims to reduce bone resorption while potentially preserving bone formation, offering a promising approach to treating osteoporotic conditions.[3][4]
This guide focuses on a specific class of active-site-spanning inhibitors, with a primary focus on "Inhibitor 4," a compound that has been extensively characterized through crystallographic, kinetic, and cell-based studies.
Structural Analysis of Inhibitor 4
The interaction of Inhibitor 4 with the active site of Cathepsin K has been elucidated through X-ray crystallography, revealing a unique binding mode that spans both the S and S' subsites of the enzyme's active site cleft.[5]
Binding Mode:
The crystal structure of the Cathepsin K-Inhibitor 4 complex, resolved at 2.2 Å, indicates that the inhibitor binds covalently to the active site cysteine (Cys25). The interaction is consistent with the nucleophilic addition of the cysteine thiol to the central urea (B33335) carbonyl of the inhibitor, forming a tetrahedral intermediate.[5] This binding mode is a key feature of its inhibitory mechanism.
Key Interactions:
-
S-side Interactions: On the non-primed (S) side of the active site, the leucine (B10760876) side chain of Inhibitor 4 is securely bound within the S2 pocket. The carbobenzyloxy (Z) group's phenyl ring engages in an edge-to-face π-π stacking interaction with Tyr67.[5]
-
S'-side Interactions: On the primed (S') side, the Z group is positioned to form a π-π interaction with Trp184. The isobutyl group of the inhibitor establishes a hydrophobic interaction with a surface formed by Gln21, Cys22, and Gly23.[5]
These extensive interactions across the active site cleft contribute to the inhibitor's high potency and selectivity for Cathepsin K.
Structure-Activity Relationship (SAR)
The SAR for this class of inhibitors has been investigated by synthesizing and evaluating a series of analogs. The data reveals critical structural features that govern potency and selectivity.
Quantitative Inhibitory Data
The inhibitory activities of compound 4 and its analogs against Cathepsin K and other related cathepsins are summarized in the tables below.
Table 1: Apparent Inhibition Constants (Ki, app) Against Various Cathepsins [5]
| Compound | Cathepsin K (nM) | Cathepsin B (nM) | Cathepsin L (nM) | Cathepsin S (nM) |
| Inhibitor 4 | 0.4 | >10,000 | 1,000 | >10,000 |
| Inhibitor 7 | 0.2 | 1,300 | 200 | 1,000 |
| Inhibitor 9 | 10 | 5,200 | 700 | >1,000 |
Data from PNAS, Thompson et al., 1997.
Table 2: In Vitro Activity in Human Osteoclast Resorption Assay [6]
| Compound | IC50 (µM) |
| Inhibitor 4 | 0.34 |
| Inhibitor 7 | 0.12 |
| Inhibitor 9 | 2.0 |
Data from PNAS, Thompson et al., 1997.
SAR Insights:
-
Potency: The bis(hydrazide) analogs, particularly compounds 4 and 7, demonstrate sub-nanomolar to low nanomolar potency against Cathepsin K.[5] Compound 7, with an IC50 of 0.12 µM in the osteoclast resorption assay, is the most potent among the tested analogs in a cell-based context.[6]
-
Selectivity: Inhibitor 4 exhibits exceptional selectivity for Cathepsin K over other cathepsins like B, L, and S.[5] This high selectivity is a crucial attribute for a therapeutic candidate, as off-target inhibition can lead to undesirable side effects.
-
Structural Modifications: The evolution of these inhibitors from simpler scaffolds to the active-site-spanning bis(hydrazide) and acylhydrazone structures (like inhibitor 9) was key to achieving high potency and selectivity.[6] The data suggests that modifications on both the P2 and P1' positions significantly influence the inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of Inhibitor 4 are provided below.
Fluorometric Cathepsin K Enzyme Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of compounds against recombinant human Cathepsin K using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.
-
Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin) stock solution (10 mM in DMSO).
-
Test Inhibitors: Serial dilutions in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to a final concentration of 10-20 µM.
-
Reconstitute and dilute recombinant human Cathepsin K in assay buffer to the desired working concentration (e.g., 1-10 nM). Keep the enzyme on ice.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the substrate working solution to each well.
-
Add a small volume (e.g., 1 µL) of the test inhibitor dilutions to the appropriate wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted Cathepsin K enzyme to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.
-
Human Osteoclast Resorption Pit Assay
This cell-based assay measures the ability of inhibitors to block bone resorption by human osteoclasts cultured on a bone-mimetic substrate.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with FBS, M-CSF, and RANKL.
-
Calcium phosphate-coated 96-well plates.
-
Test inhibitors.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.
-
Toluidine blue staining solution.
-
Microscope for imaging.
Procedure:
-
Osteoclast Differentiation:
-
Inhibitor Treatment:
-
Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of the test inhibitors. Include a vehicle control.
-
Incubate for a period sufficient to allow for measurable bone resorption (e.g., 48-72 hours).
-
-
Assessment of Resorption:
-
At the end of the treatment period, remove the cells (e.g., using a bleach solution or sonication).[7]
-
Stain the resorption pits on the calcium phosphate (B84403) surface with toluidine blue.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
-
TRAP Staining (Optional but Recommended):
-
In parallel wells, fix the cells and perform TRAP staining to confirm the presence and number of mature osteoclasts.[7] TRAP-positive, multinucleated cells are identified as osteoclasts.
-
-
Data Analysis:
-
Calculate the percent inhibition of bone resorption for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Downstream Effects
Cathepsin K is a downstream effector in the critical RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, which governs osteoclast differentiation and activation.
Upstream Regulation of Cathepsin K
The binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and NFATc1.[4] NFATc1 is a master regulator of osteoclastogenesis and directly promotes the transcription of the Cathepsin K gene (CTSK).[4]
Downstream Effects of Cathepsin K Inhibition
Inhibiting Cathepsin K activity has several downstream consequences within the osteoclast and the bone microenvironment.
-
Reduced Bone Resorption: The most direct effect is the inhibition of type I collagen degradation, leading to a significant reduction in bone resorption. This is evidenced by a decrease in the release of collagen fragments like CTx-I and a smaller resorbed area in pit assays.
-
Altered Resorption Morphology: In the presence of Cathepsin K inhibitors like odanacatib (B1684667), osteoclasts shift from creating deep resorption trenches to smaller, shallower pits. This is due to the accumulation of undigested, demineralized collagen that halts the resorption process.[3]
-
Disruption of Vesicular Trafficking: Inhibition of Cathepsin K leads to the accumulation of intracellular vesicles containing undigested, degraded bone matrix proteins. This suggests that Cathepsin K activity is necessary for the proper processing and transcytosis of these materials.
-
Modulation of Osteoblast Communication: By altering the nature of the resorbed surface, Cathepsin K inhibition may enhance the communication between osteoclasts and osteoblasts. The pit-eroded surfaces created under CatK inhibition have been shown to attract more osteoblast lineage cells, potentially promoting the initiation of bone formation.[3] This "uncoupling" of resorption and formation is a highly desirable characteristic for an anti-osteoporotic agent.
Conclusion
Inhibitor 4 represents a class of highly potent and selective Cathepsin K inhibitors with a well-defined mechanism of action. The structural analysis reveals key interactions that can guide the design of future inhibitors. The extensive SAR data provides a clear understanding of the chemical features required for potent and selective inhibition of Cathepsin K. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Understanding the role of Cathepsin K in signaling pathways and the downstream consequences of its inhibition underscores its importance as a therapeutic target for bone diseases. The unique ability of Cathepsin K inhibitors to reduce bone resorption while potentially preserving bone formation highlights their significant clinical potential.
References
- 1. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 2. Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. TRAP staining and bone resorption assay [bio-protocol.org]
- 7. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Assays of Cathepsin Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro enzymatic assays for the characterization of Cathepsin Inhibitor 4, a potent and selective inhibitor of Cathepsin S. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to support researchers in the fields of drug discovery and development.
Introduction to Cathepsin S and its Inhibition
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages. It plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step in the antigen presentation pathway that leads to the activation of CD4+ T-cells.[1] Due to its involvement in immune responses and its upregulation in various inflammatory diseases and cancers, Cathepsin S has emerged as a significant therapeutic target.
This compound, also referred to as Compound 45, is a highly selective and potent aldehyde-based covalent-reversible inhibitor of human Cathepsin S.[2] Its mechanism involves the formation of a reversible covalent bond with the active site cysteine residue (Cys25) of the enzyme. Understanding the potency, selectivity, and mechanism of action of this inhibitor through robust in vitro enzymatic assays is fundamental for its preclinical and clinical development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against human Cathepsin S and its selectivity over other related cathepsins.
| Parameter | Cathepsin S | Cathepsin L | Cathepsin B | Data Source |
| Ki (nM) | 0.04 | ≥ 435-fold selectivity | ≥ 1600-fold selectivity | [2] |
| Inhibition Type | Covalent-Reversible, Slow-Binding | - | - | [3] |
Experimental Protocols
This section details the methodologies for performing in vitro enzymatic assays to characterize this compound. The protocols are based on established fluorometric assays.
General Principle of the Fluorometric Assay
The enzymatic activity of Cathepsin S is determined using a fluorogenic substrate, such as (Z-VVR)₂-R110 or Ac-KQKLR-AMC. In its intact form, the substrate is non-fluorescent due to quenching. Upon cleavage by active Cathepsin S, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.
Experimental Workflow
The following diagram illustrates the general workflow for a Cathepsin S inhibitor screening assay.
Detailed Protocol for Ki Determination of a Slow-Binding Inhibitor
This protocol is adapted for the characterization of a slow-binding inhibitor like this compound.
Materials:
-
Human recombinant Cathepsin S (active)
-
This compound (Compound 45)
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.1% Brij-35, and 2 mM DTT.
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Thaw the Cathepsin S enzyme on ice and dilute to the desired final concentration (e.g., 4 nM) in Assay Buffer.[4]
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the fluorogenic substrate solution in Assay Buffer to a concentration that is approximately equal to its Km value (e.g., 20 µM for Z-VVR-AMC).[4]
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted Cathepsin S enzyme.
-
Add the various dilutions of this compound to the respective wells. Include a vehicle control (DMSO) for determining uninhibited enzyme activity (100% activity) and a no-enzyme control for background fluorescence.
-
Pre-incubate the enzyme and inhibitor at room temperature for varying time points (e.g., 0, 15, 30, 60 minutes) to observe the time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurements of fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm). Readings should be taken every minute for at least 30-60 minutes.
-
-
Data Analysis for Slow-Binding Inhibitors:
-
For each inhibitor concentration, plot the fluorescence units versus time. The initial velocity (v₀) is determined from the linear portion of the progress curve.
-
Plot the observed rate constant (k_obs) for the onset of inhibition against the inhibitor concentration.
-
The data is then fitted to the appropriate equation for a slow-binding inhibitor to determine the inhibition constant (Ki) and the forward and reverse rate constants for the formation of the enzyme-inhibitor complex.[3][5]
-
Signaling Pathways Involving Cathepsin S
Cathepsin S is involved in several key signaling pathways, primarily related to the immune response. Understanding these pathways provides context for the therapeutic potential of this compound.
MHC Class II Antigen Presentation Pathway
Cathepsin S plays an indispensable role in the final stages of invariant chain (Ii) degradation within the endosomes of APCs. This allows for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T-cells.
Protease-Activated Receptor 2 (PAR2) Signaling
Extracellular Cathepsin S can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.[6][7] This represents a distinct, non-MHC class II-related function of Cathepsin S.
Conclusion
This technical guide provides a foundational understanding of the in vitro enzymatic assays essential for the characterization of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to evaluate this and other similar inhibitors of Cathepsin S. The visualization of the key signaling pathways involving Cathepsin S further highlights the therapeutic rationale for its inhibition in various disease contexts. Rigorous and consistent application of these in vitro assays is paramount for the successful progression of novel Cathepsin S inhibitors from discovery to clinical application.
References
- 1. Cathepsin S - Wikipedia [en.wikipedia.org]
- 2. Cathepsin S signals via PAR2 and generates a novel tethered ligand receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 6. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]
- 7. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
Technical Whitepaper: The Impact of Cathepsin Inhibitor 4 (CI-4) on Lysosomal Function
Abstract
This document provides an in-depth technical examination of the effects of a hypothetical selective cysteine protease inhibitor, designated Cathepsin Inhibitor 4 (CI-4), on lysosomal function. Cathepsins are a family of proteases crucial for protein degradation and cellular turnover within the lysosome.[1] Their dysregulation is implicated in numerous pathologies, making their inhibition a key area of therapeutic research.[1] This guide details the mechanism of action of CI-4, its quantitative impact on enzymatic activity, the consequential effects on lysosomal homeostasis and the autophagy pathway, and comprehensive protocols for experimental validation.
Introduction: The Role of Cathepsins in Lysosomal Biology
Lysosomes are acidic organelles responsible for the degradation and recycling of cellular waste, including proteins, lipids, and organelles.[2] This function is carried out by a host of hydrolytic enzymes, among which the cathepsin family of proteases is paramount.[2] Cathepsins are synthesized as inactive zymogens (pro-cathepsins) and are activated by the acidic milieu of the endo-lysosomal pathway.[3][4] They are broadly classified as cysteine (e.g., Cathepsin B, L, S, K), aspartic (e.g., Cathepsin D, E), and serine proteases.[1]
These enzymes are critical for maintaining cellular homeostasis through processes such as:
-
Bulk Protein Turnover: Degrading long-lived or obsolete proteins.
-
Autophagy: Fusing with autophagosomes to form autolysosomes, where entrapped cytoplasmic contents are degraded.[2][5]
-
Immune Response: Participating in antigen presentation.[1][2]
The inhibition of specific cathepsins is a promising therapeutic strategy for diseases characterized by their overactivity, such as cancer and inflammatory disorders.[1] However, such inhibition directly impacts the core functions of the lysosome, leading to a cascade of cellular consequences. This document will use "this compound" (CI-4) as a model cysteine cathepsin inhibitor to explore these effects.
Mechanism of Action of this compound (CI-4)
CI-4 is a hypothetical, potent, and selective inhibitor of a specific cysteine cathepsin (e.g., Cathepsin B or L). Like many such inhibitors, its mechanism involves binding to the active site of the enzyme. Cysteine cathepsin inhibitors often form a covalent bond with the thiol group of the active site's cysteine residue, which effectively blocks its proteolytic activity.[1] This inhibition can be either reversible or irreversible, a critical consideration for therapeutic development.[1]
The primary consequence of CI-4 action is the cessation of the target cathepsin's proteolytic function. This leads to several downstream effects on the lysosome:
-
Accumulation of Pro-Cathepsins: The processing and maturation of many cathepsins are interdependent.[2][6] Inhibition of a key cysteine cathepsin like B or L can prevent the proteolytic processing of other cathepsins (including themselves and aspartic cathepsins like D), leading to the accumulation of inactive pro-enzyme forms within the lysosome.[6][7]
-
Lysosomal Storage and Enlargement: The failure to degrade substrates results in their accumulation, causing a phenotype similar to lysosomal storage disorders.[5][6] This "lysosomal stress" often manifests as a time-dependent increase in the size and number of lysosomes.[6][7]
-
Impairment of Autophagic Flux: Cathepsins are essential for the final degradation step in autophagy. By inhibiting them, CI-4 acts as a late-stage autophagy inhibitor. This causes the accumulation of autolysosomes filled with undigested material and a buildup of autophagy-related proteins like LC3-II and SQSTM1/p62.[5]
Logical Flow of CI-4's Primary Impact
References
- 1. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal cysteine proteases: facts and opportunities | The EMBO Journal [link.springer.com]
- 4. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
- 7. Cathepsin inhibition-induced lysosomal dysfunction enhances pancreatic beta-cell apoptosis in high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Selective Cathepsin S Inhibitors in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The lysosome is the central organelle in the final stages of autophagy, where the degradation of autophagic cargo occurs, a process heavily reliant on the activity of lysosomal proteases known as cathepsins. Among these, Cathepsin S, a cysteine protease, has emerged as a significant regulator of cellular processes. This technical guide provides an in-depth exploration of the role of selective Cathepsin S inhibitors in the modulation of autophagy. While this guide focuses on the effects of selective Cathepsin S inhibition, it is important to note that the specific compound "Cathepsin Inhibitor 4," a highly selective Cathepsin S inhibitor with a Ki of 0.04 nM, has limited specific data in the context of autophagy research. Therefore, this document synthesizes findings from studies on other potent and selective Cathepsin S inhibitors to provide a comprehensive overview.
Mechanism of Action: Inhibition of Autophagic Flux
Selective inhibition of Cathepsin S has been demonstrated to impede the completion of the autophagic process, a phenomenon known as the blockade of autophagic flux. Autophagy is a dynamic process that involves the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of the autolysosomal contents. Cathepsin S plays a crucial role in this terminal degradation step.
By inhibiting Cathepsin S, the proteolytic degradation of autolysosomal cargo is prevented. This leads to an accumulation of autophagosomes and autolysosomes within the cell, which can be observed through various experimental techniques. This accumulation is not due to an increase in the rate of autophagosome formation (autophagy induction) but rather a blockage of their clearance.
Signaling Pathways Modulated by Cathepsin S Inhibition
The induction of autophagy by targeting Cathepsin S is not a passive event resulting solely from lysosomal dysfunction but involves the modulation of key cellular signaling pathways. Research has implicated at least two major pathways in this process:
-
EGFR-ERK/MAPK Signaling Pathway: Inhibition of Cathepsin S has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and its downstream Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This activation is a crucial event that initiates the autophagic response.
-
PI3K/AKT/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and autophagy. Inhibition of Cathepsin S can suppress this pathway, a key signal for the induction of autophagy.[3][4]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, often associated with cellular stress responses, can also be activated upon Cathepsin S inhibition, contributing to the induction of autophagy and, in some cases, apoptosis.[3][4]
-
Reactive Oxygen Species (ROS): The generation of ROS can act as an upstream signaling molecule, influencing the activity of both the PI3K/AKT/mTOR and JNK pathways in response to Cathepsin S inhibition.[3][4]
Below is a diagram illustrating the signaling pathways involved in autophagy induction upon Cathepsin S inhibition.
References
Methodological & Application
"Cathepsin Inhibitor 4" protocol for in vitro assays
Application Notes for Cathepsin Inhibitor 4 (CI-4)
Introduction
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] It plays a critical role in degrading the protein components of the bone matrix, particularly type I collagen.[2][3] Dysregulation of Cathepsin K activity is implicated in pathologies characterized by excessive bone loss, such as osteoporosis.[3][4] Consequently, inhibitors of Cathepsin K are a key focus in the development of anti-resorptive therapies.[1] "this compound" (CI-4) is a potent, selective, and reversible inhibitor of human Cathepsin K. These application notes provide detailed protocols for characterizing the in vitro activity of CI-4 using biochemical and cell-based assays.
Biochemical Characterization of CI-4
In Vitro Potency and Selectivity Assessment
A primary step in characterizing a novel inhibitor is to determine its potency against the target enzyme and its selectivity against related enzymes. This is typically achieved using a fluorometric enzymatic assay to measure the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The inhibitory activity of CI-4 was assessed against human Cathepsin K and other related cathepsins. The data presented below are representative values based on known selective Cathepsin K inhibitors, such as Odanacatib.[5][6][7]
| Enzyme | IC50 (nM) [CI-4] | Fold Selectivity vs. Cathepsin K |
| Cathepsin K | 0.2 | - |
| Cathepsin S | 60 | 300x |
| Cathepsin B | >1000 | >5000x |
| Cathepsin L | >2500 | >12500x |
Experimental Protocol: Fluorometric Enzymatic Assay
This protocol describes the determination of IC50 values for CI-4 against Cathepsin K using a continuous kinetic fluorescent assay.[8][9][10]
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
CI-4 stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Cathepsin K in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Prepare a serial dilution of CI-4 in DMSO, and then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the CI-4 dilutions to the test wells.
-
Add 10 µL of Assay Buffer with DMSO (vehicle control) to the positive control wells.
-
Add 10 µL of a known Cathepsin K inhibitor (e.g., E-64) as an inhibitor control.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted Cathepsin K enzyme solution to all wells except the negative control (blank) wells. Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each concentration of CI-4 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow Diagram: Biochemical IC50 Determination
Workflow for determining the IC50 of CI-4.
Cell-Based Functional Assessment of CI-4
In Vitro Bone Resorption Assay
To evaluate the efficacy of CI-4 in a more physiologically relevant context, an in vitro bone resorption assay using osteoclasts is performed. This assay measures the ability of CI-4 to inhibit the formation of resorption pits on a bone-mimicking substrate.[11][12][13]
Quantitative Data Summary
The effect of CI-4 on osteoclast-mediated bone resorption is quantified by measuring the area of resorption pits.
| Assay Endpoint | IC50 (nM) [CI-4] |
| Inhibition of Resorption Pit Area | 9.5 |
Experimental Protocol: Osteoclast Bone Resorption Assay
This protocol details the generation of osteoclasts from bone marrow macrophages and the subsequent measurement of bone resorption in the presence of CI-4.[14][15]
Materials:
-
Bone marrow cells from mice or rats
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
Bone-mimicking calcium phosphate-coated 96-well plates
-
CI-4 stock solution (in DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine Blue staining solution
-
Light microscope with imaging software
Procedure:
-
Osteoclast Differentiation:
-
Isolate bone marrow macrophages and culture them in the presence of M-CSF (30 ng/mL) for 3 days to generate osteoclast precursors.
-
Seed the osteoclast precursors onto calcium phosphate-coated plates.
-
Induce differentiation into mature osteoclasts by adding M-CSF (30 ng/mL) and RANKL (50 ng/mL) to the culture medium.
-
-
Inhibitor Treatment:
-
After 3 days of differentiation, replace the medium with fresh medium containing M-CSF, RANKL, and serial dilutions of CI-4 or vehicle control (DMSO).
-
Culture the cells for an additional 3-5 days, replacing the medium every 2-3 days.
-
-
Assessment of Resorption:
-
At the end of the culture period, remove the cells from the plates by treating with bleach or a cell lysis buffer.
-
Wash the plates with distilled water.
-
Stain the resorption pits with 1% Toluidine Blue for 5 minutes.
-
Wash the plates again to remove excess stain.
-
-
Quantification:
-
Capture images of the stained pits using a light microscope.
-
Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
In parallel wells, stain for TRAP to confirm osteoclast differentiation and viability.
-
-
Data Analysis:
-
Calculate the percent inhibition of resorption for each CI-4 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow Diagram: Cell-Based Resorption Assay
Workflow for the in vitro bone resorption assay.
Mechanism of Action
CI-4 exerts its effect by directly inhibiting the enzymatic activity of Cathepsin K within the acidic resorption lacuna, the space between the osteoclast and the bone surface.[3] This prevents the degradation of the collagenous bone matrix, thereby halting bone resorption.
Signaling Pathway: Osteoclast-Mediated Bone Resorption
Role of Cathepsin K in bone resorption and inhibition by CI-4.
References
- 1. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of cathepsin K in normal bone resorption: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. apexbt.com [apexbt.com]
- 6. panoramaortho.com [panoramaortho.com]
- 7. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. abcam.com [abcam.com]
- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 14. Bone Resorption Assay [bio-protocol.org]
- 15. Bone Resorption Assay [en.bio-protocol.org]
Application Notes: Using Cathepsin L Inhibitor IV in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease vital for intracellular protein degradation and turnover.[1] However, its dysregulation and extracellular activity are implicated in numerous pathological processes, including tumor invasion, metastasis, and resistance to chemotherapy.[2][3][4] Cathepsin L Inhibitor IV is a potent, cell-permeable, and reversible inhibitor highly selective for Cathepsin L.[5][6] Its use in cell culture allows for the elucidation of Cathepsin L's role in various cellular pathways and for the evaluation of its therapeutic potential as a drug target. These notes provide detailed protocols and data for the application of Cathepsin L Inhibitor IV in a research setting.
Product Information & Properties
Cathepsin L Inhibitor IV, also known as 1-Naphthalenesulfonyl-Ile-Trp-CHO, is a well-characterized small molecule inhibitor supplied by Calbiochem (Merck Millipore).[5][6]
| Property | Value | Reference |
| Synonyms | 1-Naphthalenesulfonyl-Ile-Trp-CHO | [6] |
| Molecular Formula | C₂₇H₂₉N₃O₄S | [1][6][7] |
| Molecular Weight | 491.60 g/mol | [1][6][7] |
| Form | Solid (White to off-white) | [1][6] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) | [1][7][8] |
| Mechanism | Reversible, Selective Inhibitor | [5][6] |
| Purity | ≥98% (by HPLC) | [1][6] |
Reconstitution and Storage
Proper handling and storage are critical to maintaining the inhibitor's activity.
-
Reconstitution: Prepare a stock solution by dissolving the solid inhibitor in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution from 1 mg of inhibitor (MW 491.6), add 203.4 µL of DMSO.
-
Storage: Following reconstitution, it is recommended to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5][6] Store the stock solution at -20°C. Under these conditions, solutions are stable for up to 3 months.[1][5][6]
Applications in Cell Culture
Cathepsin L Inhibitor IV is a valuable tool for studying a range of cellular processes. Its high potency and selectivity make it ideal for targeted inhibition of Cathepsin L activity.
Inhibition of Cancer Cell Invasion and Metastasis
Cathepsin L promotes tumor cell invasion by degrading components of the extracellular matrix (ECM).[9] Inhibition of Cathepsin L can significantly reduce the invasive potential of cancer cells.
Induction of Apoptosis and Sensitization to Chemotherapy
Cathepsin L can play a complex, context-dependent role in apoptosis. In some models, its release from the lysosome into the cytosol triggers the mitochondrial apoptosis pathway.[9][10] By studying the effects of its inhibition, researchers can understand its role in cell survival and death pathways. Furthermore, inhibiting Cathepsin L has been shown to reverse and prevent the development of drug resistance in cancer cells.[2]
Antiviral Research
Cathepsin L is essential for the entry of certain viruses, including SARS-CoV-2, by processing the viral spike protein.[3][11] Cathepsin L Inhibitor IV has demonstrated potent antiviral activity in cell culture models, making it a relevant tool for virology research.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Cathepsin L Inhibitor IV and the general working concentrations for Cathepsin L inhibitors in various cell-based assays.
Table 1: Inhibitor Potency
| Target | Inhibitor | IC₅₀ / Kᵢ | Reference |
| Human Cathepsin L | Cathepsin L Inhibitor IV | IC₅₀ = 1.9 nM | [5][6] |
| Human Cathepsin L | Z-Phe-Phe-H | IC₅₀ = 0.74 nM | [12] |
| Human Cathepsin L | Leupeptin | IC₅₀ = 70.3 nM | [12] |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Assay | Cell Type(s) | Inhibitor Type | Concentration Range | Incubation Time | Expected Outcome | Reference |
| Cell Viability (MTT) | Various Cancer Lines | General Cathepsin Inhibitors | 1 - 50 µM | 24 - 72 hours | Decreased viability (alone or with chemo-agent) | [2] |
| Invasion (Transwell) | Prostate (PC-3ML), Breast (MDA-MB-231) | KGP94 (Cathepsin L Inhibitor) | 25 µM | 24 - 48 hours | Reduced cell invasion | [13] |
| Apoptosis (Flow Cytometry) | Renal Cancer (Caki) | Odanacatib (Cathepsin K/L) | 2 µM | 24 hours | Increased apoptosis (with TRAIL) | [14] |
| Western Blot (Protein Cleavage) | HaCaT, U2OS | Specific Cathepsin L Inhibitor | 1 - 10 µM | Lysate preparation | Prevention of target protein cleavage | [15] |
| Antiviral (SARS-CoV) | 293T cells | Leupeptin | 10 µg/mL (~21 µM) | 1 hour pre-incubation | >95% inhibition of viral entry |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of Cathepsin L Inhibitor IV on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Cathepsin L Inhibitor IV stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[2]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).
-
Treatment: Prepare serial dilutions of Cathepsin L Inhibitor IV in complete medium from the DMSO stock. The final DMSO concentration in all wells, including untreated controls, should be consistent and non-toxic (typically <0.1%). Replace the old medium with 100 µL of medium containing the desired inhibitor concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Western Blot for Apoptosis Marker (Bid Cleavage)
This protocol is designed to detect the cleavage of Bid, a pro-apoptotic protein, which is a known substrate of Cathepsin L upon its release into the cytosol.[1]
Materials:
-
Cells and culture reagents
-
Cathepsin L Inhibitor IV
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
RIPA lysis buffer with protease inhibitor cocktail
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bid, anti-Cathepsin L, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes. Grow to 70-80% confluency.
-
Pre-treatment (Optional): Pre-incubate one set of cells with Cathepsin L Inhibitor IV (e.g., 10 µM) for 1-2 hours.
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the required time. Include controls: untreated, inhibitor alone, and inducing agent alone.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic fraction) using a Bradford or BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., a 12-15% gel is suitable for resolving full-length and truncated Bid). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bid (diluted according to the manufacturer's datasheet) overnight at 4°C with gentle agitation. The antibody should detect both full-length Bid (~22 kDa) and its truncated form, tBid (~15 kDa).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes with TBST, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the levels of full-length Bid and the appearance of tBid across different treatment conditions. Use β-actin as a loading control to ensure equal protein loading.
Visualizations
Cathepsin L-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the release of Cathepsin L from the lysosome, leading to apoptosis. Inhibition of Cathepsin L blocks this pathway at a critical upstream point.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of Cathepsin L Inhibitor IV in cell culture, from initial treatment to downstream analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A humanized antibody inhibitor for cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lysosomal cysteine cathepsins: signaling pathways in apoptosis | Semantic Scholar [semanticscholar.org]
- 12. Cathepsin K inhibition-induced mitochondrial ROS enhances sensitivity of cancer cells to anti-cancer drugs through USP27x-mediated Bim protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin L inhibition prevents the cleavage of multiple nuclear proteins upon lysis of quiescent human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cathepsin Inhibitor 4 in Immunofluorescence Staining
For Research Use Only.
Introduction
Cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein degradation within lysosomes, antigen presentation, and extracellular matrix remodeling.[1][2][][4] Dysregulation of cathepsin activity has been implicated in numerous pathologies, such as cancer, osteoporosis, and autoimmune diseases.[][5][6][7] Cathepsin Inhibitor 4 (CI-4) is a potent and specific tool for studying the function of particular cathepsins in cellular processes. These application notes provide detailed protocols and guidelines for the use of CI-4 in immunofluorescence (IF) staining, enabling researchers to visualize the localization and activity of target cathepsins.
Immunofluorescence is a powerful technique for visualizing the subcellular localization of proteins.[8] When combined with specific inhibitors like CI-4, IF can be used to investigate the functional roles of cathepsins in various cellular pathways.[8] Furthermore, fluorescently-labeled inhibitors or activity-based probes (ABPs) can directly label active cathepsins, providing a more dynamic view of their enzymatic activity within cells.[1][2][9]
Product Information
| Product Name | This compound (CI-4) |
| Target | Specific Cathepsin (e.g., Cathepsin B, K, L, or S) |
| Formulation | Provided as a stock solution in DMSO |
| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Working Concentrations for this compound
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Inhibition of Cathepsin Activity | Various Cancer Cell Lines | 1 µM - 20 µM | 1 - 24 hours |
| Activity-Based Probing (Fluorescent CI-4) | Macrophages, Fibroblasts | 0.5 µM - 5 µM | 30 minutes - 2 hours |
| Co-localization Studies | Adherent Cell Lines | 5 µM - 10 µM | 4 - 12 hours |
Note: The optimal concentration and incubation time should be determined experimentally for each specific cell line and experimental condition. A common starting point for a new inhibitor is to perform a dose-response experiment with a broad range of concentrations, from 1 nM to 100 µM.[10]
Table 2: Troubleshooting Immunofluorescence Staining with this compound
| Problem | Possible Cause | Suggested Solution |
| High Background | - Inadequate blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or change blocking agent- Optimize antibody dilutions- Increase the number and duration of wash steps |
| Weak or No Signal | - Low expression of the target protein- Incompatible fixation method- Primary antibody incubation too short or at a suboptimal temperature | - Confirm protein expression using an alternative method (e.g., Western Blot)- Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde)- Increase primary antibody incubation time (e.g., overnight at 4°C) |
| Non-specific Staining | - Secondary antibody cross-reactivity- Presence of endogenous enzymes | - Include a negative control (without primary antibody)- Use a secondary antibody from a different host species |
Signaling Pathway and Experimental Workflow
Caption: Cathepsin signaling pathway and point of inhibition by CI-4.
Caption: General experimental workflow for immunofluorescence.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining Following CI-4 Treatment
This protocol is designed for staining intracellular antigens in adherent cell lines grown on coverslips.[8]
Materials:
-
Sterile glass coverslips
-
Multi-well plates
-
Cell culture medium
-
This compound (CI-4)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Cathepsin B, anti-LAMP1)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[8]
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of CI-4 in DMSO.
-
Dilute the inhibitor to the desired final concentration in pre-warmed cell culture medium. Also, prepare a vehicle control with the same concentration of DMSO.[8]
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment time (e.g., 24-48 hours), depending on the experimental design.[8]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary antibody to its recommended concentration in the Blocking Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.[8]
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.[8]
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.[8]
-
Protocol 2: Activity-Based Probing with a Fluorescent Cathepsin Inhibitor
This protocol is for the direct labeling of active cathepsins using a fluorescently-tagged version of CI-4.
Materials:
-
Fluorescently-labeled this compound (e.g., CI-4-Cy5)
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear staining)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare the fluorescent CI-4 probe at the desired concentration in pre-warmed live-cell imaging medium.
-
Wash the cells once with warm medium.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate for 30 minutes to 2 hours at 37°C. The optimal time may vary.
-
(Optional) Add Hoechst 33342 for the last 10-15 minutes of incubation to stain the nuclei.
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells 2-3 times with fresh, warm medium to remove any unbound probe.
-
Add fresh medium to the cells.
-
Image the cells immediately using a fluorescence or confocal microscope equipped with the appropriate filter sets for the fluorophore and Hoechst 33342.
-
Key Applications
-
Investigating Protein Co-localization: Determine the spatial relationship between cathepsins and their substrates or other cellular markers.[8]
-
Monitoring Changes in Protein Expression and Localization: Analyze the effect of cathepsin inhibition on the expression levels and subcellular distribution of target proteins.[8]
-
Assessing Cytoskeletal Rearrangements: Visualize changes in the actin cytoskeleton organization following treatment with a cathepsin inhibitor.[8]
-
Evaluating Effects on Cell Adhesion and Migration: Observe morphological changes related to cell adhesion and migration in response to cathepsin inhibition.[8]
-
Direct Visualization of Active Enzymes: Use fluorescently-labeled inhibitors to specifically label and track active cathepsins within living cells.[1][9]
References
- 1. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Anti-Cathepsin B Antibodies | Invitrogen [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cathepsin Inhibitor 4 in Studying Cancer Cell Invasion
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cathepsin S, a lysosomal cysteine protease, is increasingly implicated in the pathology of various cancers. Unlike other cathepsins, Cathepsin S retains its enzymatic activity at neutral pH, allowing it to function effectively in the extracellular tumor microenvironment. Its overexpression has been correlated with enhanced tumor cell invasion, metastasis, and angiogenesis. Cathepsin S contributes to the degradation of the extracellular matrix (ECM), a critical step in cancer cell dissemination.[1][2][3] Therefore, selective inhibitors of Cathepsin S are valuable tools for researchers studying the mechanisms of cancer progression and for the development of potential anti-cancer therapeutics.
Cathepsin Inhibitor 4, also known as Compound 45, is a highly selective and potent inhibitor of Cathepsin S with a reported Ki of 0.04 nM. Its high affinity and selectivity make it an excellent probe for elucidating the specific roles of Cathepsin S in cancer cell invasion, distinguishing its functions from other closely related cathepsins. These application notes provide an overview of the use of this compound and other selective Cathepsin S inhibitors in cancer cell invasion studies, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the inhibitory activities of various selective Cathepsin S inhibitors against the enzyme and their effects on cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of Selective Cathepsin S Inhibitors
| Inhibitor Name | Target(s) | Ki (nM) | IC50 (nM) | Notes | Reference |
| This compound (Compound 45) | Cathepsin S | 0.04 | Not Reported | Highly selective for Cathepsin S. | MedChemExpress |
| Dipeptidyl nitrile inhibitor (Compound 6) | Cathepsin S | Not Reported | Not Reported | >225-fold selectivity over Cathepsin K and >560-fold over Cathepsins L and B. | [4] |
| VBY-825 | Cathepsins B, L, S, V | Not Reported | High Potency | Reversible inhibitor. | [5] |
| Fsn0503 | Cathepsin S | Not Reported | Not Reported | Monoclonal antibody inhibitor. | [6] |
| α-ketoamide compound 6n | Cathepsin S | Not Reported | Not Reported | Effective inhibition of Cat S activity at 100 nM. | [7] |
| α-ketoamide compound 6w | Cathepsin S | Not Reported | Not Reported | Effective inhibition of Cat S activity at 100 nM. | [7] |
Table 2: Effects of Selective Cathepsin S Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| α-ketoamide compound 6n | CL1-3 (Lung Adenocarcinoma) | Cell Migration | 5 µM | Significant reduction in cell migration. | [7][8] |
| α-ketoamide compound 6w | CL1-3 (Lung Adenocarcinoma) | Cell Migration | 5 µM | Significant reduction in cell migration. | [7][8] |
| α-ketoamide compound 6n | A2058 (Melanoma) | Cell Migration | Not Specified | Decreased number of migrated cells. | [8] |
| Dipeptidyl nitrile inhibitor (Compound 6) | MC38 (Murine Colon Adenocarcinoma) | Transwell Invasion | Not Specified | Significant reduction in cell invasion. | [4] |
| Dipeptidyl nitrile inhibitor (Compound 6) | MCF7 (Human Breast Adenocarcinoma) | Transwell Invasion | Not Specified | Significant reduction in cell invasion. | [4] |
| Fsn0503 | HCT116 (Colorectal Carcinoma) | Invasion Assay | Not Specified | Significant blockade of invasion. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Figure 1: Signaling pathways influenced by Cathepsin S in cancer cell invasion.
Figure 2: General experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to study cancer cell invasion and the effects of this compound.
Protocol 1: Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane-like extracellular matrix.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (or other suitable cell stain)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel at 4°C overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate for 2-4 hours at 37°C to allow for gelling.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
To the resuspended cells, add this compound at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type's invasive potential.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.[9]
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Serum-free or low-serum medium
-
This compound
-
DMSO (vehicle control)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the monolayer.[9]
-
-
Washing and Treatment:
-
Gently wash the wells with sterile PBS to remove detached cells.
-
Replace the PBS with fresh, serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).[9]
-
-
Data Analysis:
-
Measure the width of the wound at each time point for each condition.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the rate of wound closure between the inhibitor-treated groups and the control group.
-
Conclusion
This compound is a powerful research tool for investigating the role of Cathepsin S in cancer cell invasion. The protocols outlined above, in conjunction with the provided data on similar selective inhibitors, offer a solid framework for designing and executing experiments to probe the mechanisms by which Cathepsin S contributes to cancer progression. Due to its high potency and selectivity, this compound can help to precisely define the contribution of this specific protease to the malignant phenotype of cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Leading the invasion: The role of Cathepsin S in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-mediated inhibition of cathepsin S blocks colorectal tumor invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of novel human cathepsin S inhibitors on cell migration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of cathepsin proteases attenuates migration and sensitizes aggressive N-Myc amplified human neuroblastoma cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin K Inhibitor 4 (Odanacatib) in Osteoporosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cathepsin K Inhibitor 4, widely identified as Odanacatib, in preclinical osteoporosis research models. The protocols detailed below are synthesized from established methodologies in non-human primate and rabbit models of postmenopausal osteoporosis.
Introduction
Cathepsin K is a cysteine protease highly expressed in osteoclasts, playing a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[1][2][3][4] Inhibition of Cathepsin K is a targeted therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis.[1][3][4] Odanacatib is a potent and selective inhibitor of Cathepsin K that has been extensively studied in preclinical and clinical settings for the treatment of osteoporosis.[1][2][5] Unlike other antiresorptive agents, Odanacatib has been shown to decrease bone resorption while having a lesser effect on bone formation, and in some cases, even increasing it on cortical surfaces.[1][2][3]
This document outlines the experimental design, protocols, and expected outcomes for evaluating the efficacy of Odanacatib in established animal models of osteoporosis.
Mechanism of Action of Cathepsin K Inhibitors
Cathepsin K inhibitors, such as Odanacatib, function by selectively binding to the active site of the Cathepsin K enzyme in osteoclasts. This inhibition prevents the degradation of the organic bone matrix, thereby reducing bone resorption. A key feature of this mechanism is that it does not significantly impact osteoclast viability, allowing for the continued signaling to osteoblasts, which may contribute to the observed maintenance or increase in bone formation.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Four preanesthetic oral sedation protocols for rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and comparative analysis of a technique for laparoscopic ovariectomy in rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - Guo - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. Measurement and Analysis of Bone Mineral Content and Bone Mineral Density in Healthy Cynomolgus Monkeys at Different Ages [slarc.org.cn]
Application of Cathepsin Inhibitors in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins, a group of proteases primarily found in lysosomes, play a critical role in cellular homeostasis through protein degradation.[1] In the central nervous system (CNS), their dysregulation is increasingly implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2] This has led to the exploration of cathepsin inhibitors as potential therapeutic agents. These inhibitors modulate the activity of specific cathepsins, thereby influencing key pathological processes like the clearance of misfolded proteins (e.g., amyloid-β and α-synuclein), neuroinflammation, and neuronal cell death.[1][3] This document provides a detailed overview of the application of various cathepsin inhibitors in neurodegenerative disease studies, including experimental protocols and quantitative data.
Rationale for Targeting Cathepsins in Neurodegenerative Diseases
Dysregulated cathepsin activity contributes to neurodegeneration through several mechanisms:
-
Aberrant Protein Processing: In Alzheimer's disease, certain cathepsins are involved in the processing of amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-β (Aβ) peptides.[4]
-
Impaired Protein Clearance: Lysosomal dysfunction, a hallmark of many neurodegenerative disorders, can impair the ability of cathepsins to degrade aggregated proteins like α-synuclein in Parkinson's disease.[1][5]
-
Neuroinflammation: Cathepsins are involved in activating microglia, the resident immune cells of the brain.[6][7] Chronic activation of microglia contributes to a persistent neuroinflammatory state that exacerbates neuronal damage.[6][7]
-
Neuronal Cell Death: The leakage of lysosomal cathepsins into the cytoplasm can trigger apoptotic pathways, leading to neuronal cell death.[7]
The strategic inhibition of specific cathepsins presents a promising therapeutic avenue to mitigate these pathological processes.
Quantitative Data: Potency of Cathepsin Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of various cathepsin inhibitors that have been investigated in the context of neurodegenerative diseases.
| Inhibitor | Target Cathepsin(s) | IC50 Value | Disease Model/System | Reference |
| E64d | Cysteine Proteases (including Cathepsin B) | Not specified in provided abstracts, but effective in vivo | AD Mouse Models | [8][9][10] |
| CA-074Me | Cathepsin B | Not specified in provided abstracts | PC12 cells exposed to 6-OHDA | [7] |
| AMS36 | Cathepsin X | Not specified in provided abstracts | Not specified | [7] |
| Leupeptin | Cathepsins A, B, D | 4 nM (A), 1 x 10⁻³ nM (B), 0.26 nM (D) | In vitro | [11] |
| Chymostatin | Cathepsins A, B, D | 100 µM (A), 4.2 µM (B), 81 µM (D) | In vitro | [11] |
| Antipain | Cathepsins A, B, D | 2 µM (A), 0.9 µM (B), 200 µM (D) | In vitro | [11] |
| Gallinamide A | Cathepsin L | 5.0 nM (with 30 min preincubation) | In vitro | [11] |
| β-ursolic acid | Cathepsin B | 10 µM | In vitro | [11] |
| GER-12 | Cathepsin B | 3 µM (at pH 4.6) | In vitro | [12] |
| GER-24 | Cathepsin B | 16 µM (at pH 4.6) | In vitro | [12] |
Signaling Pathways and Experimental Workflows
Cathepsin B's Dual Role in Alzheimer's Disease Pathology
Cathepsin B can have both detrimental and protective roles in Alzheimer's disease. It can act as a β-secretase, contributing to the generation of amyloid-β, but it is also involved in its degradation.[7] The balance of these activities is a critical factor in disease progression.
Caption: Dual role of Cathepsin B in Alzheimer's disease.
Experimental Workflow: Screening for Cathepsin Inhibitors
A typical workflow for identifying and characterizing novel cathepsin inhibitors involves a series of in vitro and cell-based assays.
Caption: Workflow for cathepsin inhibitor screening.
Cathepsin-Mediated Neuroinflammation in Parkinson's Disease
In Parkinson's disease, activated microglia upregulate and secrete cathepsins, contributing to neuroinflammation and dopaminergic neuron degeneration.
Caption: Cathepsin's role in PD neuroinflammation.
Experimental Protocols
Protocol 1: In Vitro Cathepsin Activity Assay
This protocol is designed to screen for and determine the potency of cathepsin inhibitors in a cell-free system.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L, S, or D)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)
-
Assay buffer (specific to the cathepsin, often an acidic buffer like sodium acetate, pH 5.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., E-64 for cysteine cathepsins)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the cathepsin enzyme in the assay buffer.
-
In the 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 2 µL of the test compounds at various concentrations (and DMSO as a vehicle control) to the respective wells.
-
Add 25 µL of the cathepsin enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Determination of Reversible vs. Irreversible Inhibition
This protocol helps to distinguish between reversible and irreversible inhibitors.[13]
Materials:
-
Same as Protocol 1
Procedure:
-
Incubate the cathepsin enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for 30-60 minutes to ensure complete binding.
-
As a control, incubate the enzyme with the vehicle (DMSO) under the same conditions.
-
Dilute the enzyme-inhibitor mixture and the control enzyme solution 100-fold into the assay buffer. This dilution reduces the concentration of the free inhibitor to a level that should not cause significant inhibition if the binding is reversible.
-
Add the fluorogenic substrate to both the diluted enzyme-inhibitor mixture and the diluted control enzyme.
-
Monitor the enzyme activity as described in Protocol 1.
-
Interpretation:
-
If the activity of the enzyme pre-incubated with the inhibitor is restored to a level similar to the control, the inhibition is reversible.
-
If the enzyme activity remains significantly inhibited after dilution, the inhibition is irreversible.
-
Protocol 3: Cell-Based Assay for Aβ Reduction in a Neuronal Cell Line
This protocol assesses the ability of a cathepsin inhibitor to reduce the production of amyloid-β in a relevant cell model.
Materials:
-
A neuronal cell line overexpressing human APP (e.g., SH-SY5Y-APP695)
-
Cell culture medium and supplements
-
Test compound (cathepsin inhibitor)
-
Cell lysis buffer
-
Aβ ELISA kit (for Aβ40 and Aβ42)
-
BCA protein assay kit
Procedure:
-
Plate the SH-SY5Y-APP695 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cathepsin inhibitor (or vehicle control) for 24-48 hours.
-
Collect the conditioned medium from each well.
-
Lyse the cells in the lysis buffer and determine the total protein concentration using the BCA assay.
-
Measure the levels of Aβ40 and Aβ42 in the conditioned medium using the Aβ ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Analyze the dose-dependent effect of the inhibitor on Aβ production.
Conclusion
The study of cathepsin inhibitors in the context of neurodegenerative diseases is a rapidly evolving field. These compounds offer a promising therapeutic strategy by targeting fundamental pathological mechanisms.[2][3] The protocols and data presented here provide a framework for researchers to investigate the potential of novel cathepsin inhibitors. Further research is necessary to fully elucidate the specific roles of different cathepsins in disease progression and to develop selective inhibitors with favorable safety profiles for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]
- 3. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 5. Frontiers | Cathepsins and Parkinson’s disease: insights from Mendelian randomization analyses [frontiersin.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Cathepsin B Inhibitors Ease Alzheimer's Symptoms by Blocking Amyloid Plaque Formation - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Cathepsin Inhibitor 4: A Potent Tool for Elucidating Immune Function
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S is a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. It plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the subsequent loading of antigenic peptides. By selectively targeting Cathepsin S, "Cathepsin Inhibitor 4" (also known as Compound 45) provides a powerful tool to dissect the intricacies of the immune response. Its high potency and selectivity allow for the precise modulation of antigen presentation, T-cell activation, and cytokine release, making it an invaluable asset in immunology research and for the development of novel therapeutics for autoimmune diseases and cancer.
Physicochemical Properties and Selectivity
This compound is a highly selective inhibitor of Cathepsin S. Its inhibitory constant (Ki) for Cathepsin S is in the low nanomolar range, indicating a strong and specific interaction with its target enzyme.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | K i (nM) |
| Cathepsin S | 0.04[1] |
Table 2: Selectivity Profile of a Representative Selective Cathepsin S Inhibitor (Compound 6)
| Target Enzyme | K i (nM) | Fold Selectivity vs. Cathepsin S |
| Cathepsin S | 1.5 | 1 |
| Cathepsin K | 337.5 | >225 |
| Cathepsin L | >840 | >560 |
| Cathepsin B | >840 | >560 |
Mechanism of Action: Modulation of MHC Class II Antigen Presentation
Cathepsin S is essential for the final proteolytic cleavage of the invariant chain (Ii), specifically the LIP10 fragment, within the MHC class II compartment (MIIC). This degradation is a prerequisite for the release of the class II-associated invariant chain peptide (CLIP) and the subsequent binding of antigenic peptides to the MHC class II molecule. This compound, by blocking the enzymatic activity of Cathepsin S, prevents the degradation of the invariant chain. This leads to an accumulation of MHC class II-Ii complexes and a significant reduction in the presentation of antigenic peptides on the surface of APCs. Consequently, the activation of CD4+ T helper cells is diminished.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study various aspects of the immune response. Researchers should optimize concentrations and incubation times based on the specific cell type and experimental conditions.
In Vitro Cathepsin S Activity Assay
This protocol is designed to determine the IC50 value of this compound for Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, 0.1% Brij-35, pH 5.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 1 µM).
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of recombinant Cathepsin S (e.g., 4 nM final concentration) to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Cathepsin S substrate (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of Antigen Presentation in APCs
This protocol assesses the ability of this compound to block the presentation of a specific antigen by APCs to T cells.[3][4][5]
Materials:
-
Antigen-presenting cells (e.g., A20 B-cell lymphoma, bone marrow-derived dendritic cells)
-
Antigen of interest (e.g., ovalbumin, OVA)
-
T-cell hybridoma specific for the antigen (e.g., DO11.10 for OVA)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plate
-
IL-2 ELISA kit or a colorimetric assay for T-cell proliferation (e.g., MTT, WST-1)
Procedure:
-
Seed APCs (e.g., 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the APCs with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Add the antigen (e.g., 100 µg/mL OVA) to the wells and incubate for 4-6 hours.
-
Wash the APCs to remove excess antigen and inhibitor.
-
Add the T-cell hybridoma (e.g., 1 x 10^5 cells/well) to each well.
-
Co-culture for 24-48 hours.
-
Assess T-cell activation by:
-
Cytokine Release: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
T-cell Proliferation: Add a proliferation reagent (e.g., MTT) and measure the absorbance according to the manufacturer's protocol.
-
-
Analyze the data to determine the dose-dependent inhibition of antigen presentation by this compound.
T-Cell Proliferation Assay
This protocol measures the effect of Cathepsin S inhibition on the proliferation of primary T-cells in response to antigen-pulsed APCs.
Materials:
-
Antigen-presenting cells (APCs)
-
CD4+ T-cells isolated from a T-cell receptor (TCR) transgenic mouse (e.g., OT-II mice for OVA antigen)
-
Antigen of interest (e.g., OVA peptide 323-339)
-
This compound
-
Complete cell culture medium
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well cell culture plate
Procedure:
-
Pulse APCs (e.g., 1 x 10^5 cells/well) with the antigen in the presence of various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle for 4-6 hours.
-
Wash the APCs to remove excess antigen and inhibitor.
-
Co-culture the pulsed APCs with purified CD4+ T-cells (e.g., 2 x 10^5 cells/well) in a 96-well plate for 48-72 hours.
-
Assess T-cell proliferation:
-
[³H]-Thymidine Incorporation: Pulse the cells with 1 µCi of [³H]-Thymidine for the final 18 hours of culture. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
CFSE Staining: Stain T-cells with CFSE prior to co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Compare the proliferation of T-cells stimulated with inhibitor-treated APCs to those stimulated with vehicle-treated APCs.
Cytokine Release Assay
This protocol evaluates the impact of Cathepsin S inhibition on the profile of cytokines released by T-cells upon activation.
Materials:
-
APCs and CD4+ T-cells (as in the T-cell proliferation assay)
-
Antigen
-
This compound
-
Complete cell culture medium
-
96-well cell culture plate
-
Multiplex cytokine assay kit (e.g., Luminex) or individual ELISA kits for cytokines of interest (e.g., IL-2, IFN-γ, IL-4)
Procedure:
-
Set up the APC and T-cell co-culture as described in the T-cell proliferation assay, treating the APCs with this compound.
-
After 24-72 hours of co-culture, centrifuge the plate and collect the supernatant.
-
Measure the concentration of various cytokines in the supernatant using a multiplex assay or individual ELISAs according to the manufacturer's instructions.
-
Analyze the cytokine profiles to understand how Cathepsin S inhibition modulates the T-cell response (e.g., Th1 vs. Th2 polarization).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on the immune response.
Conclusion
This compound is a potent and selective research tool that enables the detailed investigation of Cathepsin S function in the immune system. The protocols and information provided herein offer a starting point for researchers to explore the impact of Cathepsin S inhibition on antigen presentation, T-cell activation, and cytokine signaling. Such studies will contribute to a deeper understanding of immune regulation and may facilitate the development of novel therapeutic strategies for a range of immune-mediated diseases.
References
- 1. Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones and α-Sulfonates as Potential Immunomodulators in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Cathepsin Inhibitor 4" solubility issues and solutions
Welcome to the Technical Support Center for Cathepsin Inhibitor 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with "this compound" and other related cathepsin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What does "this compound" refer to?
A1: "this compound" is a general term and may refer to different specific molecules depending on the context or supplier. It is crucial to identify the specific inhibitor you are working with, for example, "Cathepsin K inhibitor 4" or "this compound (Compound 45)," a selective inhibitor of Cathepsin S. The solubility and handling properties can vary significantly between different compounds.
Q2: I am having trouble dissolving my this compound. What is the recommended solvent?
A2: For many commercially available cathepsin inhibitors, the recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO). These inhibitors are often hydrophobic and exhibit limited solubility in aqueous buffers alone. It is advisable to first prepare a concentrated stock solution in 100% DMSO.
Q3: My cathepsin inhibitor precipitates when I dilute the DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue. Here are several strategies to minimize this:
-
Low Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay at or below 0.1% to avoid solvent-induced artifacts and cytotoxicity.
-
Dropwise Addition: Add the DMSO stock solution to your aqueous buffer slowly, drop by drop, while vortexing or stirring the buffer.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Sonication: If a precipitate still forms, brief sonication of the final working solution can help to disperse the compound.
Q4: Can I dissolve my cathepsin inhibitor directly in an aqueous solution without using DMSO?
A4: While challenging, it may be possible for some inhibitors. However, this often requires specific and potentially harsh conditions that could compromise the stability of the compound. For instance, one report for a specific Cathepsin X inhibitor suggests that solubility in water can be achieved through a combination of ultrasonication, warming, and adjusting the pH. The stability of your specific inhibitor under such conditions should be validated.
Q5: What is the typical storage condition for this compound solutions?
A5: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of the inhibitor in your specific experimental buffer should be determined, but it is generally recommended to prepare working solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The inhibitor powder will not dissolve in the aqueous buffer. | The compound has low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first. |
| A precipitate forms when diluting the DMSO stock solution. | The inhibitor's solubility limit in the final buffer is exceeded. | Lower the final concentration of the inhibitor. Add the DMSO stock dropwise while vortexing. Perform serial dilutions. Use brief sonication. |
| The final DMSO concentration is too high for my cell-based assay. | The stock solution concentration is too low. | Prepare a more concentrated stock solution in DMSO (if possible) to reduce the volume needed for dilution. Always include a vehicle control with the same final DMSO concentration in your experiment. |
| I am concerned about the stability of the inhibitor in my working solution. | The inhibitor may be unstable in aqueous buffer over time. | Prepare the final working solution fresh on the day of the experiment. Avoid long-term storage of diluted aqueous solutions. |
Quantitative Solubility Data
The following table summarizes available solubility data for representative cathepsin inhibitors. Note that "this compound" is a non-specific term; the data below are for specific, named inhibitors.
| Inhibitor Name | Primary Solvent | Reported Solubility | Source |
| Cathepsin X-IN-1 | DMSO | ≥ 100 mg/mL (317.11 mM) | BenchChem |
| CA-074 (Cathepsin B Inhibitor) | DMSO | >10 mM | APExBIO |
| Ethanol | ≥31.3 mg/mL | APExBIO | |
| Water (with sonication) | ≥5.91 mg/mL | APExBIO | |
| Cathepsin Inhibitor 1 | DMSO | 80 mg/mL (199.05 mM) | Selleck Chemicals[1] |
| Ethanol | 50 mg/mL | Selleck Chemicals[1] | |
| Water | Insoluble | Selleck Chemicals[1] |
Experimental Protocols
Protocol 1: Preparation of a Cathepsin Inhibitor Stock Solution in DMSO
-
Weighing: Carefully weigh out the required amount of the cathepsin inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid dissolution for some compounds.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution by Dilution from a DMSO Stock
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your final aqueous buffer or cell culture medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to your final volume of aqueous buffer. Crucially, add the inhibitor solution to the buffer dropwise while gently vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Checks: Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may help to re-dissolve or disperse the compound.
-
Use Immediately: It is best practice to use the freshly prepared working solution immediately.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for cathepsin inhibitor solubility issues.
Caption: Simplified Cathepsin S signaling pathway in cancer.[2][3][4]
Caption: Logical relationships between formulation strategies for cathepsin inhibitors.
References
"Cathepsin Inhibitor 4" stability in different media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cathepsin Inhibitor 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 45, is a potent and selective covalent inhibitor of Cathepsin S. It works by forming a reversible covalent bond with the active site cysteine residue (Cys25) of the enzyme, which blocks its proteolytic activity. This targeted action makes it a valuable tool for studying the role of Cathepsin S in various physiological and pathological processes.
Q2: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C for short-term storage and -80°C for long-term storage. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.
Q3: In which solvents can I dissolve this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous medium.
Q4: I am observing a decrease in the inhibitory activity of my compound over time in my cell culture experiment. What could be the reason?
Several factors could contribute to the apparent loss of activity of this compound in a cell culture setting:
-
Instability in Aqueous Media: The compound may have limited stability in the aqueous environment of the cell culture medium at 37°C.
-
Interaction with Media Components: Components of the culture medium, such as certain amino acids or serum proteins, may react with or bind to the inhibitor, reducing its effective concentration.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plasticware like culture plates and pipette tips, leading to a lower actual concentration in the medium.
-
Cellular Metabolism: The inhibitor may be metabolized by the cells, converting it into a less active or inactive form.
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected potency.
-
Possible Cause: Precipitation of the inhibitor upon dilution into aqueous buffer.
-
Solution: Ensure the final concentration of the inhibitor in the aqueous medium does not exceed its solubility limit. You can also try using a co-solvent system or adjusting the pH of the buffer, as solubility can be pH-dependent.
-
-
Possible Cause: Degradation of the inhibitor in the stock solution or working solution.
-
Solution: Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause: Inaccurate pipetting or incomplete mixing.
-
Solution: Use calibrated pipettes and ensure thorough mixing of the solutions to achieve a homogenous concentration.
-
Issue 2: High background signal in a fluorometric assay.
-
Possible Cause: Autohydrolysis of the fluorogenic substrate.
-
Solution: Run a "substrate-only" control (assay buffer + substrate, without the enzyme) to determine the rate of spontaneous substrate degradation. If the background is high, consider preparing the substrate fresh for each experiment and protecting it from light.
-
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a control with the inhibitor alone in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths used for the substrate.
-
Stability of this compound in Different Media
The stability of this compound can vary depending on the composition and pH of the medium. Below are illustrative data on the stability of a similar covalent peptide-like inhibitor in common laboratory media.
Illustrative Data: Stability of a Covalent Inhibitor in Different Buffers
| Time (hours) | % Remaining in PBS (pH 7.4) at 37°C | % Remaining in Acetate Buffer (pH 5.5) at 37°C |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 85 | 92 |
| 24 | 65 | 80 |
| 48 | 40 | 65 |
Illustrative Data: Stability in Cell Culture Medium and Plasma
| Time (hours) | % Remaining in DMEM + 10% FBS at 37°C | % Remaining in Human Plasma at 37°C |
| 0 | 100 | 100 |
| 1 | 90 | 85 |
| 4 | 70 | 60 |
| 12 | 45 | 30 |
| 24 | 20 | 10 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general procedure to determine the chemical stability of this compound in different buffer systems using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 5.5).
-
-
Experimental Procedure:
-
Dilute the stock solution to a final concentration of 10 µM in each buffer.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of each solution.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant by HPLC to determine the concentration of the remaining inhibitor.
-
The percentage of inhibitor remaining is calculated by comparing the peak area at each time point to the peak area at time 0.
-
Protocol 2: Plasma Stability Assay
This protocol describes how to assess the stability of this compound in plasma.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
-
Experimental Procedure:
-
Spike the plasma with the inhibitor stock solution to a final concentration of 1 µM.
-
Incubate the plasma sample at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the amount of remaining inhibitor relative to the internal standard.
-
Calculate the percentage of inhibitor remaining at each time point compared to the 0-minute sample.
-
Visualizations
Caption: Workflow for assessing inhibitor stability.
Caption: Logic for troubleshooting inconsistent results.
Technical Support Center: Preventing Off-Target Effects of Cathepsin Inhibitor 4
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Cathepsin Inhibitor 4." While "this compound" is used as a representative name, the principles and protocols outlined here are broadly applicable to a wide range of cathepsin inhibitors. The aim is to help you identify, understand, and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with cathepsin inhibitors?
A1: The most common off-target effects of cathepsin inhibitors arise from a lack of selectivity, leading to the inhibition of unintended proteases. Given the high degree of structural similarity within the cathepsin family, an inhibitor designed for one cathepsin may also inhibit others. For instance, inhibitors targeting Cathepsin K for osteoporosis have been known to affect Cathepsins B, L, and S, which can lead to adverse effects.[1][2] Some inhibitors can also affect other classes of proteases, such as caspases or matrix metalloproteases, although this is less common for highly optimized compounds.[3]
Q2: My this compound shows high potency in biochemical assays but reduced activity and potential off-target effects in cell-based assays. What could be the reason?
A2: This discrepancy is often observed with basic, lipophilic cathepsin inhibitors.[1][2] These inhibitors can be lysosomotropic, meaning they accumulate in the acidic environment of lysosomes, the primary location of most cathepsins.[2][4] This accumulation can lead to significantly higher intracellular concentrations than expected, causing the inhibition of less-sensitive, off-target cathepsins that would not be affected at the lower concentrations used in biochemical assays.[2] This can result in a dramatic loss of selectivity in a cellular context.[2]
Q3: How can I determine the selectivity profile of my this compound?
A3: A comprehensive selectivity profile can be established by screening your inhibitor against a broad panel of proteases. This should include as many cathepsins as possible, as well as other relevant proteases. This is typically done using in vitro enzymatic assays that measure the IC50 value of your inhibitor against each protease.[5] A highly selective inhibitor will demonstrate a significantly higher potency for its intended target compared to other enzymes.[5]
Q4: What is the significance of the inhibitor's mechanism of action (e.g., reversible vs. irreversible) in relation to off-target effects?
A4: The mechanism of action can influence the duration and nature of off-target effects. Irreversible inhibitors form a permanent covalent bond with the active site of the enzyme.[6][7] If an irreversible inhibitor binds to an off-target protease, the inhibition will persist until the cell synthesizes new enzyme. This can lead to prolonged and potentially toxic off-target effects. Reversible inhibitors, on the other hand, bind non-covalently and their effects can be diminished by the presence of the natural substrate or by clearance of the compound.[6]
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cell Culture Experiments
Possible Cause: The observed phenotype may be due to the inhibition of an unintended cathepsin or another protease.
Suggested Solutions:
-
Validate Target Engagement: Confirm that this compound is engaging its intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.[5]
-
Perform a Rescue Experiment: If possible, transfect cells with a form of the target cathepsin that is resistant to the inhibitor. If the phenotype is rescued, it provides evidence that the effect is on-target.
-
Use a Structurally Different Inhibitor: Test a second, structurally unrelated inhibitor for the same target cathepsin. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Profile Gene Expression: Analyze changes in gene expression following treatment with the inhibitor. This may provide clues about the affected cellular pathways and potential off-target interactions.
Problem 2: Inconsistent Results Between Different Batches of this compound
Possible Cause: Variability in the purity or composition of the inhibitor batches.
Suggested Solutions:
-
Verify Purity: Ensure the purity of each batch of the inhibitor using methods like High-Performance Liquid Chromatography (HPLC). Impurities could have their own biological activities.[8]
-
Confirm Identity: Use techniques such as mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity of the inhibitor in each batch.
-
Standardize Storage and Handling: Ensure that the inhibitor is stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation. Prepare fresh stock solutions regularly.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table provides an example of how to present the selectivity data for your inhibitor. A highly selective inhibitor should show a large fold-selectivity for its primary target.
| Protease Target | IC50 (nM) | Fold-Selectivity vs. Cathepsin X |
| Cathepsin X (Target) | 10 | - |
| Cathepsin B | 1,200 | 120 |
| Cathepsin L | 850 | 85 |
| Cathepsin S | 2,500 | 250 |
| Cathepsin K | >10,000 | >1,000 |
| Caspase-3 | >10,000 | >1,000 |
| MMP-2 | >10,000 | >1,000 |
Table 2: Comparison of Biochemical vs. Cell-Based Potency
This table illustrates a potential discrepancy between biochemical and cell-based assays, which could indicate issues like lysosomotropic accumulation.
| Assay Type | Target | IC50 (nM) | Off-Target (Cathepsin B) IC50 (nM) | Selectivity Window (Fold) |
| Biochemical Assay | Cathepsin X | 10 | 1,200 | 120 |
| Cell-Based Assay | Cathepsin X | 50 | 500 | 10 |
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the IC50 of an inhibitor against a specific cathepsin.
Materials:
-
Purified recombinant cathepsin enzyme
-
Specific fluorogenic cathepsin substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to the cathepsin, typically at an acidic pH)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[5]
-
Enzyme Preparation: Dilute the purified cathepsin to the desired working concentration in the assay buffer.
-
Pre-incubation: In the wells of the microplate, add the diluted inhibitor solutions and the diluted enzyme. Allow them to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.[9][10]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm that this compound binds to its target inside the cell.
Materials:
-
Cultured cells expressing the target cathepsin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors (excluding inhibitors of the target cathepsin)
-
Thermocycler
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or DMSO as a vehicle control for a specific duration (e.g., 1-2 hours).[5]
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler for a short period (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target cathepsin present at each temperature using Western blotting.
-
Data Interpretation: The binding of this compound should stabilize the target protein, leading to a higher amount of the soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement.
Mandatory Visualizations
Caption: Workflow for assessing and troubleshooting off-target effects of a cathepsin inhibitor.
Caption: Diagram illustrating on-target versus potential off-target inhibition of cathepsins.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
"Cathepsin Inhibitor 4" degradation and half-life in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the in vitro degradation and half-life of Cathepsin Inhibitor 4. While specific stability data for this compound is not publicly available, this guide offers comprehensive information and protocols applicable to small molecule inhibitors of its class.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the in vitro degradation of this compound?
A1: The in vitro degradation of a small molecule inhibitor like this compound is primarily influenced by its chemical stability in aqueous solutions and its metabolic stability in the presence of enzymes. Key factors include:
-
Enzymatic Degradation: In experimental systems containing liver microsomes, S9 fractions, or hepatocytes, the inhibitor can be metabolized by enzymes, primarily Cytochrome P450 (CYP) enzymes.[1][2][3]
-
Chemical Instability: The inherent structure of the compound may be unstable in aqueous environments, such as cell culture media or buffer solutions, at physiological temperatures (37°C).[4]
-
pH of the Medium: The stability of the inhibitor can be pH-dependent. Cathepsin S, the target of this compound, is stable and active at a neutral pH.[5]
-
Components of the Medium: Certain components in cell culture media, like amino acids or vitamins, may react with the inhibitor, leading to its degradation.[4]
-
Binding to Plastics: The compound may adsorb to the surfaces of plastic labware, such as culture plates and pipette tips, leading to an apparent loss from the solution.[4]
Q2: How is the in vitro half-life of this compound determined?
A2: The in vitro half-life (t½) is typically determined through metabolic stability assays.[1][2][6] A common method is the liver microsomal stability assay:
-
The inhibitor is incubated with liver microsomes (from human or other species) and a cofactor like NADPH at 37°C.[1][2][3]
-
Samples are collected at various time points (e.g., 0, 15, 30, 60 minutes).[6]
-
The reaction is stopped, and the concentration of the remaining inhibitor is quantified using analytical techniques such as LC-MS/MS.[1][3]
-
The natural logarithm of the inhibitor's concentration is plotted against time, and the half-life is calculated from the slope of the resulting line.[2]
Q3: What are typical in vitro half-life values for small molecule inhibitors in liver microsomes?
A3: The in vitro half-life of small molecule inhibitors can vary significantly depending on their chemical structure and the species from which the liver microsomes are derived. Below is a table of representative data for a hypothetical small molecule inhibitor.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Category |
| Human | 23.82 | 34.0 | Intermediate |
| Mouse | 15.5 | 52.1 | Low |
| Rat | 35.2 | 23.0 | Moderate |
| Dog | 65.8 | 12.3 | High |
| Monkey | 48.9 | 16.6 | Moderate |
| Data is hypothetical and for illustrative purposes. Actual values for this compound may differ. A longer half-life indicates greater stability.[7] |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro stability and activity assays with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation in cell culture medium | - Inherently unstable in aqueous solution at 37°C.- Reactive components in the media.- Unstable pH of the media. | - Assess stability in a simpler buffer (e.g., PBS) at 37°C.- Test stability in media with and without serum.- Analyze stability in different types of cell culture media.[4] |
| High variability between replicates | - Inconsistent sample handling and processing.- Issues with the analytical method (e.g., LC-MS/MS).- Incomplete solubilization of the inhibitor. | - Ensure precise and consistent timing for sample collection and processing.- Validate the analytical method for linearity, precision, and accuracy.- Confirm complete dissolution of the inhibitor in the stock solution and media.[4] |
| Disappearance from media without detectable degradation products | - Binding to plasticware (plates, tips).- Rapid cellular uptake (if cells are present). | - Use low-protein-binding labware.- Include a control without cells to assess non-specific binding.- Analyze cell lysates to determine cellular uptake.[4] |
| Inconsistent or no inhibition of Cathepsin S activity | - Degraded or impure inhibitor.- Inhibitor is not cell-permeable (for cell-based assays).- Incorrect timing of inhibitor addition. | - Prepare a fresh stock solution from a reputable source.- Verify the cell permeability of the inhibitor from manufacturer data or literature.- Add the inhibitor before or concurrently with the stimulus that activates the enzyme.[8] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a standard procedure to determine the in vitro half-life of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human or other species)
-
0.5 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomal protein.
-
-
Incubation:
-
Pre-warm the microsomal solution and the inhibitor to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution.
-
Add the inhibitor to the reaction mixture (final concentration typically 1-2 µM) and incubate at 37°C with shaking.[9]
-
-
Sampling and Termination:
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the inhibitor remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint).[2]
-
Visualizations
Caption: Workflow for a liver microsomal stability assay.
Caption: Troubleshooting high variability in stability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: In Vivo Delivery of Cathepsin Inhibitor 4
Welcome to the technical support center for Cathepsin Inhibitor 4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Compound 45, is a highly selective and potent inhibitor of Cathepsin S.[1] It exhibits a Ki (inhibition constant) of 0.04 nM for Cathepsin S, making it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes.[1]
Q2: My this compound is not showing the expected efficacy in my in vivo model. What are the potential causes?
Several factors can contribute to a lack of in vivo efficacy. These can be broadly categorized into issues with the compound itself, its formulation and delivery, or the experimental model. Common causes include:
-
Poor Bioavailability: The inhibitor may not be reaching the target tissue in sufficient concentrations. This can be due to poor solubility, instability, rapid metabolism, or inefficient absorption.
-
Compound Instability: The inhibitor may be degrading in the formulation or after administration.
-
Suboptimal Dosing or Route of Administration: The dose may be too low, or the administration route may not be appropriate for the target tissue.
-
Model-Specific Factors: The role of Cathepsin S in your specific disease model might be different than anticipated, or there may be compensatory mechanisms at play.
Q3: What are the recommended formulation strategies for improving the in vivo delivery of hydrophobic inhibitors like this compound?
Many small molecule inhibitors are hydrophobic, which can limit their solubility in aqueous solutions for in vivo administration.[2][3][4] Here are some common formulation strategies to consider:
-
Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), can help to dissolve the inhibitor. However, it is crucial to perform toxicity studies with the vehicle alone.
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
-
Self-Assembling Peptides and Amino Acids: A combination of self-assembling peptides and specific amino acids has been shown to be an effective platform for the intravenous delivery of hydrophobic compounds.[2][3]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Formulation
Symptoms:
-
Visible precipitate in the dosing solution.
-
Inconsistent results between animals.
-
Lower than expected plasma concentrations of the inhibitor.
Troubleshooting Steps:
-
Solubility Assessment:
-
Determine the kinetic and thermodynamic solubility of this compound in various pharmaceutically acceptable vehicles.
-
Test a range of pH values if the compound has ionizable groups.
-
-
Formulation Optimization:
-
Preparation and Handling:
-
Ensure the inhibitor is fully dissolved during preparation. Gentle heating or sonication may be required, but be cautious of potential degradation.
-
Prepare formulations fresh before each use to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent Efficacy and Suspected In Vivo Instability
Symptoms:
-
High variability in biological response between animals receiving the same dose.
-
Loss of inhibitor activity over the course of the experiment.
-
Rapid clearance of the inhibitor from plasma.
Troubleshooting Steps:
-
In Vitro Stability Assessment:
-
Evaluate the stability of this compound in plasma from the species being used in your in vivo model.
-
Assess its stability in simulated gastric and intestinal fluids if oral administration is used.[7]
-
-
Pharmacokinetic (PK) Study:
-
Conduct a pilot PK study to determine the inhibitor's half-life, clearance, and volume of distribution. This will help in optimizing the dosing regimen.
-
Administering the compound via both intravenous (IV) and the intended experimental route (e.g., oral, IP) will help determine its absolute bioavailability.[4]
-
-
Dosing Regimen Adjustment:
-
Based on the PK data, adjust the dosing frequency to maintain the inhibitor concentration above the effective level in the target tissue.
-
Consider a different route of administration that may offer better stability or bioavailability.
-
Quantitative Data Summary
| Inhibitor Name | Target Cathepsin | Ki (Inhibition Constant) | Selectivity | Reference |
| This compound (Compound 45) | Cathepsin S | 0.04 nM | Selective for Cathepsin S | [1] |
| Relacatib (SB-462795) | Cathepsin K | 41 pM | 39-300-fold selective over other cathepsins | [8] |
| Balicatib | Cathepsin K | IC50 = 1.4 nM | >4,800-fold vs Cathepsin B, >500-fold vs Cathepsin L, >65,000-fold vs Cathepsin S | [9] |
| MDL28170 | Cathepsin L | IC50 = 2.5 nM | Specific for Cathepsin L | [10] |
Experimental Protocols
Protocol 1: General Formulation Protocol for a Hydrophobic Inhibitor
This protocol provides a general starting point for formulating a hydrophobic inhibitor like this compound for in vivo studies. Note: This is a general guideline and must be optimized for your specific compound and experimental needs.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the inhibitor completely. Vortex thoroughly. For example, start with 10% of the final volume as DMSO.
-
Add PEG400 to the solution and vortex until it is a clear, homogenous mixture. For example, add 40% of the final volume as PEG400.
-
Add Tween 80 to the solution and vortex thoroughly. For example, add 5% of the final volume as Tween 80.
-
Slowly add saline or PBS to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, gentle warming or brief sonication may help, but monitor for compound stability.
-
Prepare the formulation fresh on the day of dosing.
-
Important: Always include a vehicle control group in your in vivo experiments, which receives the same formulation without the inhibitor.
Visualizations
Caption: Troubleshooting workflow for in vivo inhibitor delivery.
Caption: Cathepsin S role in MHC Class II antigen presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
minimizing toxicity of "Cathepsin Inhibitor 4" in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of "Cathepsin Inhibitor 4" in cell lines.
FAQs: Minimizing Toxicity of this compound
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 45, is a highly selective, subnanomolar inhibitor of Cathepsin S.[1] It acts as a slow-reversible, covalent inhibitor, targeting the active site cysteine (Cys-25) of the enzyme.[1][2] Cathepsin S is a cysteine protease that plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer progression.[3][4][5]
Q2: What are the potential causes of toxicity when using this compound in cell culture?
Potential causes of toxicity with this compound can include:
-
High Concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) for Cathepsin S can lead to off-target effects and cytotoxicity.
-
Off-Target Inhibition: Although highly selective for Cathepsin S, at higher concentrations, the inhibitor might interact with other cellular proteins, including other cathepsins like B and L, leading to unintended biological consequences.[1]
-
Covalent Reactivity: As a covalent inhibitor, this compound contains a reactive warhead (an aldehyde group) designed to bind to its target.[1] This reactivity can sometimes lead to non-specific binding to other cellular nucleophiles, causing toxicity.[6]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
Prolonged Exposure: Continuous and long-term exposure to the inhibitor may disrupt normal cellular processes, leading to cumulative toxicity.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended to determine both the efficacy (inhibition of Cathepsin S activity or a downstream effect) and the cytotoxicity.
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Purpose |
| Efficacy Testing (IC50) | 0.1 nM - 1 µM | To determine the half-maximal inhibitory concentration for Cathepsin S activity. |
| Cytotoxicity Testing (CC50) | 1 µM - 100 µM | To determine the half-maximal cytotoxic concentration. |
| Working Concentration | 10-100x IC50 (efficacy) | A starting point for functional assays, should be well below the CC50. |
Note: These are suggested starting ranges and should be optimized for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration (CC50) using an MTT or similar viability assay. Use a concentration for your experiments that is well below the CC50. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same DMSO concentration as the inhibitor-treated wells). |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Off-target effects. | Confirm the phenotype with a structurally different Cathepsin S inhibitor or by using genetic knockdown (siRNA/shRNA) of Cathepsin S. |
| Inhibitor instability or degradation. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Suggested Solution |
| Cell line-specific sensitivity. | Different cell lines can have varying sensitivities to inhibitors. It is crucial to establish a baseline for toxicity and efficacy for each cell line used. |
| Inhibitor precipitation. | Visually inspect the culture medium for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration or a different solvent system if possible. |
| Assay interference. | Some inhibitors can interfere with the readout of viability assays (e.g., auto-fluorescence). Run a control with the inhibitor in cell-free medium to check for interference. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is for determining the half-maximal cytotoxic concentration (CC50) of this compound in a 96-well plate format.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete culture medium. It is recommended to perform serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X inhibitor dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visualizations
Caption: Workflow for assessing inhibitor toxicity.
Caption: Cathepsin S signaling pathways.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibody targeting of Cathepsin S induces antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Cathepsin Inhibitor 4" inconsistent results in assays
Welcome to the technical support center for Cathepsin Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent, reversible inhibitor of cysteine cathepsins. Its mechanism involves binding to the active site of the enzyme, thereby preventing the cleavage of its substrate proteins.[1] Cysteine cathepsin inhibitors often form a covalent bond with the thiol group of the enzyme's active site cysteine residue, which effectively blocks its proteolytic activity.[1]
Q2: Which cathepsins are targeted by this compound?
This compound is designed to be a broad-spectrum inhibitor of cysteine cathepsins, with high affinity for Cathepsin B, L, and S. However, selectivity can be influenced by the specific assay conditions. It is crucial to determine the inhibitor's specificity for your particular experimental setup.
Q3: What are the optimal storage and handling conditions for this compound?
For optimal performance and stability, this compound should be stored at -20°C. It is recommended to avoid repeated freeze-thaw cycles.[2][3] For use, prepare aliquots of the inhibitor in an appropriate solvent (e.g., DMSO) and store them at -20°C. The final concentration of DMSO in the assay should not exceed 1%.[3]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorometric Assays
High background fluorescence can mask the true inhibitory effect of this compound, leading to inaccurate results.
-
Substrate Instability/Autohydrolysis:
-
Recommendation: Run a "substrate only" control containing the assay buffer and substrate, but no enzyme. A high signal in this control indicates spontaneous substrate breakdown.
-
Solution: Prepare the substrate fresh for each experiment and protect it from light.[4]
-
-
Contaminating Protease Activity:
-
Recommendation: If using cell lysates or tissue homogenates, other proteases may cleave the substrate.
-
Solution: Include a control with a known, specific cathepsin inhibitor (e.g., CA-074 for Cathepsin B) to determine the proportion of the signal attributable to the target cathepsin.[4]
-
-
Autofluorescence of Samples or Compounds:
-
Recommendation: Test the intrinsic fluorescence of your test compound (this compound) at the excitation and emission wavelengths used in the assay.
-
Solution: Run a "compound only" control (assay buffer + inhibitor, no enzyme or substrate). If the compound is fluorescent, consider using a different detection method or a fluorophore with different spectral properties.[3][4] For cell-based assays, use unstained cells as a negative control.[4]
-
| Control | Components | Purpose |
| Substrate Only | Assay Buffer + Substrate | To measure spontaneous substrate degradation. |
| Compound Only | Assay Buffer + Inhibitor | To check for inhibitor autofluorescence. |
| Unstained Cells | Cells (no substrate or inhibitor) | To assess intrinsic cellular autofluorescence. |
| Specific Inhibitor | Assay Buffer + Enzyme + Substrate + Known Inhibitor | To determine target-specific protease activity. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can arise from several factors related to assay setup and execution.
-
Suboptimal pH:
-
Recommendation: Cathepsin activity is highly dependent on pH. The optimal pH can vary depending on the specific cathepsin and the substrate used, but it is typically in the acidic range (pH 4.5-6.2).[4]
-
Solution: Ensure your assay buffer is at the correct pH for your target cathepsin and substrate. It is crucial to determine the optimal pH for your specific experimental conditions.[4]
-
-
Incorrect Buffer Composition:
-
Recommendation: Cysteine cathepsins require a reducing agent to maintain the active site cysteine in a reduced state.
-
Solution: The assay buffer should contain a reducing agent like DTT (dithiothreitol).[4] Insufficient concentration of a reducing agent can lead to a significant loss of enzyme activity.[4]
-
-
Enzyme Inactivity:
-
Recommendation: The cathepsin enzyme may have lost activity due to improper storage or handling.
-
Solution: Ensure the recombinant enzyme is properly activated, which often involves incubation in an acidic buffer with a reducing agent.[4] Check the storage conditions and age of the enzyme, and avoid repeated freeze-thaw cycles.[4]
-
-
Pipetting and Temperature Fluctuations:
-
Recommendation: Inaccurate pipetting and temperature variations can introduce significant errors.
-
Solution: Use calibrated pipettes and ensure accurate, consistent pipetting. Pre-incubate all reagents at the assay temperature (e.g., 37°C) before initiating the reaction.[4] To minimize edge effects in microplates, avoid using the outer wells for samples and instead fill them with buffer or water.[4]
-
Caption: General workflow for a fluorometric cathepsin inhibitor assay.
Experimental Protocols
General Protocol for a Fluorometric Cathepsin B Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental conditions.
Materials:
-
96-well black microplate
-
Fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates)
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., CA-074)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store it at 4°C. Add DTT fresh before use.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions. This typically involves incubation in an acidic buffer with a reducing agent.[4]
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired final concentration in Assay Buffer. Protect from light.[4]
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 20 µL of the activated Cathepsin B enzyme solution to all wells except the "no enzyme" control.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[4]
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Caption: Simplified pathway of cathepsin activation and inhibition.
For more detailed troubleshooting, please consult the product-specific datasheet or contact our technical support team.
References
Technical Support Center: Improving the Selectivity of Cathepsin Inhibitor 4
Welcome to the technical support center for "Cathepsin Inhibitor 4," a potent and selective inhibitor of Cathepsin S (CatS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues to enhance the selectivity of your CatS inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary target?
"this compound" is a selective inhibitor of Cathepsin S (CatS), a cysteine protease. It exhibits a high affinity for CatS with a reported Ki of 0.04 nM.
Q2: What are the primary off-targets for Cathepsin S inhibitors like "this compound"?
The most common off-targets for CatS inhibitors are other members of the papain-like cysteine protease family, due to structural similarities in their active sites. The most critical cathepsins to consider for counter-screening are Cathepsin K (CatK), Cathepsin L (CatL), and Cathepsin B (CatB).[1]
Q3: How can the selectivity of "this compound" be experimentally confirmed?
Selectivity is determined by comparing the inhibitory activity of "this compound" against CatS with its activity against other related cathepsins (CatK, CatL, CatB). This is typically achieved by performing parallel enzymatic assays with each purified cathepsin and calculating the respective IC50 or Ki values. A significantly higher value for the off-target cathepsins indicates selectivity for CatS.
Q4: What structural features of Cathepsin S can be exploited to improve inhibitor selectivity?
While the catalytic site is conserved among cysteine cathepsins, the S2 and S3 pockets of the active site show greater variability. Designing inhibitors that make specific interactions with the amino acid residues in these pockets is a key strategy for achieving high selectivity for CatS.[1][2]
Q5: Can the "warhead" of the inhibitor influence its selectivity?
Yes, the electrophilic group or "warhead" of a covalent inhibitor, which reacts with the active site cysteine, can significantly impact both potency and selectivity. Different warheads, such as nitriles, aldehydes, or ketones, can alter the reversibility and kinetics of binding, which in turn can affect the selectivity profile.[3][4] For instance, exchanging a nitrile warhead for an aldehyde has been shown to yield a subnanomolar inhibitor with good selectivity over CatB and CatL.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control | Substrate instability or degradation. | Prepare fresh substrate solution for each experiment. Protect the substrate from light. Run a "substrate only" control to monitor for auto-hydrolysis. |
| Inconsistent results between experiments | Inaccurate pipetting; incomplete mixing; inhibitor precipitation. | Use calibrated pipettes and ensure thorough mixing of reagents. Visually inspect for any precipitation of the inhibitor, especially when using DMSO as a solvent. The final DMSO concentration should typically not exceed 1%.[5] |
| Low signal or no inhibition observed | Inactive enzyme; incorrect buffer conditions. | Ensure the Cathepsin S enzyme is properly stored and handled to maintain activity. Use an appropriate assay buffer containing a reducing agent like DTT to keep the active site cysteine in a reduced state.[6] |
| Apparent inhibition in the presence of a general cysteine protease inhibitor (e.g., E-64) | Non-specific inhibition by the test compound; assay interference. | Test the compound in a counterscreen without the enzyme to check for fluorescence quenching or other assay artifacts. If the compound is a pan-cathepsin inhibitor, it will show activity similar to E-64. |
| Observed inhibition is not specific to Cathepsin S | The inhibitor has activity against other cathepsins present in a complex sample (e.g., cell lysate). | Confirm selectivity by testing against a panel of purified cathepsins (CatK, CatL, CatB). Use a more specific substrate for CatS if available. |
Experimental Protocols
Protocol 1: Determining the IC50 of "this compound" for Cathepsin S
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of "this compound" against purified human Cathepsin S.
Materials:
-
Purified active human Cathepsin S
-
"this compound"
-
Cathepsin S Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.5)
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or similar)
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of "this compound" in DMSO. Then, dilute these stock solutions into the Cathepsin S Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the purified Cathepsin S to the working concentration in chilled Cathepsin S Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
No-inhibitor control wells: Add diluted Cathepsin S and assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Inhibitor wells: Add diluted Cathepsin S and the corresponding dilutions of "this compound."
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Cathepsin S substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Selectivity Profile of "this compound"
To assess selectivity, perform the same IC50 determination protocol as described above for Cathepsin S, but substitute the enzyme and substrate with those specific for the off-target cathepsins.
Enzymes and Substrates for Off-Target Screening:
| Cathepsin | Typical Fluorogenic Substrate |
| Cathepsin K | Z-GPR-AFC |
| Cathepsin L | Z-FR-AFC |
| Cathepsin B | Z-RR-AFC |
Data Analysis for Selectivity:
Calculate the selectivity index for each off-target cathepsin using the following formula:
Selectivity Index = IC50 (Off-target Cathepsin) / IC50 (Cathepsin S)
A higher selectivity index indicates greater selectivity for Cathepsin S.
Data Presentation
Table 1: Example Selectivity Profile of a Cathepsin S Inhibitor
| Enzyme | IC50 (nM) | Selectivity Index (fold vs. CatS) |
| Cathepsin S | 1.2 | 1 |
| Cathepsin K | 1500 | 1250 |
| Cathepsin L | 850 | 708 |
| Cathepsin B | >10000 | >8333 |
Visualizations
Caption: Workflow for determining inhibitor selectivity.
Caption: Selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Comparative Guide to Cathepsin S Inhibitors: A Focus on "Cathepsin S Inhibitor 4" and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of "Cathepsin S Inhibitor 4 (Compound 45)" with other prominent Cathepsin S inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, based on potency, selectivity, and mechanism of action.
Introduction to Cathepsin S and its Inhibition
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T-cells, a key step in initiating an adaptive immune response. Due to its significant role in immune regulation, Cathepsin S has emerged as a promising therapeutic target for a range of autoimmune diseases and other inflammatory conditions. The development of potent and selective Cathepsin S inhibitors is an active area of research.
Overview of Compared Inhibitors
This guide focuses on a comparative analysis of the following Cathepsin S inhibitors:
-
Cathepsin S Inhibitor 4 (Compound 45): A highly potent and selective covalent inhibitor of Cathepsin S.
-
LY3000328: A potent and selective, reversible covalent inhibitor of Cathepsin S that has been evaluated in clinical trials.[1][2][3]
-
RO5461111: A highly specific and orally active antagonist of Cathepsin S.[4][5][6]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for the selected Cathepsin S inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| Cathepsin S Inhibitor 4 (Compound 45) | Human Cathepsin S | 0.04 | N/A | High selectivity over other cathepsins (exact fold-selectivity not specified in available literature) |
| LY3000328 | Human Cathepsin S | N/A | 7.7 | Selective over other cysteine proteases.[3] |
| Mouse Cathepsin S | N/A | 1.67 | ||
| RO5461111 | Human Cathepsin S | N/A | 0.4 | Highly specific for Cathepsin S.[4][5][6] |
| Mouse Cathepsin S | N/A | 0.5 |
Note: "N/A" indicates that the data was not available in the reviewed literature. The selectivity of an inhibitor is a critical parameter, indicating its specificity for the target enzyme over other related enzymes. High selectivity is desirable to minimize off-target effects.
Mechanism of Action and Signaling Pathway
Cathepsin S inhibitors primarily function by blocking the active site of the enzyme, thereby preventing the cleavage of its substrates, most notably the invariant chain (Ii). The inhibition of Ii degradation leads to the accumulation of MHC class II-Ii complexes and prevents the loading of antigenic peptides. This ultimately downregulates the presentation of antigens to T-helper cells, modulating the adaptive immune response.
Caption: General signaling pathway of Cathepsin S inhibition.
Experimental Protocols
Accurate evaluation of inhibitor performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize Cathepsin S inhibitors.
Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the proteolytic activity of purified Cathepsin S on a fluorogenic substrate.
a. Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35, pH 5.5)
-
Dithiothreitol (DTT)
-
Test inhibitors and a known control inhibitor (e.g., E-64)
-
96-well black microplates
-
Fluorescence plate reader
b. Experimental Workflow:
Caption: Workflow for a typical Cathepsin S enzymatic assay.
c. Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed amount of recombinant Cathepsin S to each well of a 96-well plate, except for the blank controls.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 354/442 nm for AMC).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Assay for Cathepsin S Inhibition
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular Cathepsin S activity.
a. Materials:
-
Antigen-presenting cells (e.g., Raji B cells, dendritic cells)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer
-
Fluorogenic Cathepsin S substrate
-
96-well cell culture plates and black assay plates
-
Fluorescence plate reader
b. Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specific duration.
-
Lyse the cells to release the intracellular contents, including Cathepsin S.
-
Transfer the cell lysates to a black 96-well plate.
-
Add the fluorogenic Cathepsin S substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The selection of a Cathepsin S inhibitor should be guided by the specific requirements of the intended application. "Cathepsin S Inhibitor 4 (Compound 45)" demonstrates exceptional potency with a sub-nanomolar Ki value, making it a valuable tool for in vitro studies requiring high-affinity binding. For studies involving cellular or in vivo models, inhibitors like LY3000328 and RO5461111, which have demonstrated cellular activity and favorable pharmacokinetic properties, may be more suitable. Researchers should carefully consider the data presented in this guide to make an informed decision on the most appropriate inhibitor for their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RO5461111 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Cathepsin Inhibitor 4 vs. E-64 for Cysteine Protease Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibitors, this guide provides a comprehensive, data-driven comparison of the novel, selective "Cathepsin Inhibitor 4 (Compound 45)" and the classic, broad-spectrum inhibitor, E-64. This analysis focuses on their respective performance, supported by experimental data and detailed protocols to aid in informed decision-making for your research needs.
Executive Summary
This compound (also known as Compound 45) emerges as a highly potent and selective inhibitor of Cathepsin S, demonstrating sub-nanomolar affinity.[1] In contrast, E-64 is a well-established, irreversible, and broad-spectrum inhibitor of papain-like cysteine proteases, including a range of cathepsins. The choice between these two inhibitors will largely depend on the specific experimental requirements: this compound is ideal for targeted studies of Cathepsin S, while E-64 is suited for applications requiring broad inhibition of multiple cysteine proteases.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of this compound and E-64 against various cathepsins. This data highlights the significant difference in selectivity between the two compounds.
| Inhibitor | Target Cathepsin | Inhibition Constant (Ki/IC50) | Selectivity Profile |
| This compound (Compound 45) | Cathepsin S | Ki: 0.04 nM[1] | Highly selective for Cathepsin S |
| Cathepsin L | Ki: 3.8 nM[2] | ~95-fold less potent against Cathepsin L compared to Cathepsin S | |
| Cathepsin B | Ki: >1000 nM[2] | >25,000-fold less potent against Cathepsin B compared to Cathepsin S | |
| E-64 | Cathepsin S | IC50: 4.1 nM | Broad-spectrum |
| Cathepsin K | IC50: 1.4 nM | Broad-spectrum | |
| Cathepsin L | IC50: 2.5 nM | Broad-spectrum | |
| Cathepsin B | Inhibits | Broad-spectrum | |
| Cathepsin H | Inhibits | Broad-spectrum |
Mechanism of Action
This compound (Compound 45) is a covalent inhibitor.[2] Its specific mechanism of interaction with the active site of Cathepsin S contributes to its high affinity and selectivity.
E-64 is an irreversible inhibitor that acts by forming a covalent thioether bond with the active site cysteine residue of the target protease.[3] This covalent modification permanently inactivates the enzyme.
Signaling Pathway Involvement: Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the MHC class II antigen presentation pathway, which is essential for initiating adaptive immune responses.[4][5] By degrading the invariant chain (Ii) associated with the MHC class II molecule, Cathepsin S allows for the loading of antigenic peptides.
Experimental Protocols
In Vitro Fluorometric Cathepsin Activity Assay
This protocol is a generalized method for determining the inhibitory activity of compounds against various cathepsins using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin (B, K, L, or S)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S, Z-LR-AMC for Cathepsin K) dissolved in DMSO.
-
Test inhibitors (this compound or E-64) dissolved in DMSO.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the appropriate recombinant cathepsin to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For determination of the Ki value, further kinetic studies are required.[2]
Conclusion
The selection between this compound (Compound 45) and E-64 is contingent on the specific research question. For studies requiring the targeted inhibition of Cathepsin S to dissect its role in physiological or pathological processes, the high potency and selectivity of this compound make it the superior choice. Conversely, when a broad inhibition of multiple cysteine proteases is desired, for example, to prevent general protein degradation in cell lysates, the well-characterized, broad-spectrum activity of E-64 remains a valuable and cost-effective tool. Researchers should carefully consider the selectivity profiles and mechanisms of action presented in this guide to select the most appropriate inhibitor for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-64 - Wikipedia [en.wikipedia.org]
- 4. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Cathepsin L Inhibitors in Cancer Cell Lines
This guide provides a detailed comparison of the in vitro efficacy of the selective Cathepsin L inhibitor, KGP94, with other notable Cathepsin L inhibitors. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Data Presentation: Quantitative Comparison of Cathepsin L Inhibitors
The following table summarizes the inhibitory potency and observed effects of KGP94 and two alternative Cathepsin L inhibitors, Z-FY-CHO and SID 26681509, in various experimental settings.
| Inhibitor | Target | IC50 (Cathepsin L) | Cancer Cell Line(s) | Key Reported Effects | Reference(s) |
| KGP94 | Cathepsin L (selective) | 189 nM | PC-3ML (Prostate), MDA-MB-231 (Breast) | - Reduces invasion by 53% in PC-3ML and 88% in MDA-MB-231 at 25 µM. - Suppresses secreted Cathepsin L activity by 94% in PC-3ML and 92% in MDA-MB-231 at 25 µM. - Low cytotoxicity (GI50 = 26.9 µM) against various human cell lines. - Reduces expression of M2 macrophage markers. | [1][2][3] |
| Z-FY-CHO | Cathepsin L (potent and specific) | 0.85 nM | U251 (Glioblastoma), HL-60 (Leukemia) | - Significantly increases radiosensitivity of U251 cells at 10 µM. - Increases irradiation-induced DNA damage and G2/M cell cycle arrest in U251 cells. - Selective over Cathepsin B (IC50 = 85.1 nM) and Calpain II (IC50 = 184 nM). - Cytotoxicity ED50 of 21.5 µM in HL-60 cells. | [4][5][6] |
| SID 26681509 | Cathepsin L (potent and reversible) | 56 nM | Not specified in cancer cell lines in the provided context. | - Potency increases with pre-incubation time (IC50 of 1.0 nM after 4 hours). - Selective over Cathepsins B, G, K, V, and S. - No toxicity observed in human aortic endothelial cells and zebrafish at 100 µM. - Shows antimalarial and anti-leishmanial activity. | [7][8][9][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these inhibitors are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the cathepsin inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Principle: The assay utilizes a two-chamber system separated by a porous membrane coated with a layer of extracellular matrix proteins (e.g., Matrigel). Cells are placed in the upper chamber, and a chemoattravtant is placed in the lower chamber. The number of cells that invade through the matrix and membrane to the lower chamber is quantified.[14][15]
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells.
-
Cell Preparation: Culture and serum-starve cancer cells for 18-24 hours.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing the desired concentrations of the inhibitor or a vehicle control. Seed the cell suspension into the upper chamber.
-
Incubation: Incubate the plate for 20-48 hours at 37°C in a CO2 incubator to allow for invasion.[15]
-
Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded to the lower surface of the membrane (e.g., with 0.5% Toluidine Blue).[15]
-
Count the number of stained cells in several microscopic fields. Alternatively, the stained cells can be lysed and the absorbance of the lysate can be measured.[16]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as Cathepsin L or markers of apoptosis and signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.[17][18]
Protocol:
-
Sample Preparation: Lyse cells in a suitable buffer to extract total proteins. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature protein samples by heating with a loading buffer containing SDS and a reducing agent. Separate the proteins on an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro validation of a cathepsin inhibitor.
Signaling Pathway Diagram
Caption: Inhibition of Cathepsin L-mediated ECM degradation by KGP94.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cathepsin L Inhibition by the Small Molecule KGP94 Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. SID 26681509 | Cathepsin | Tocris Bioscience [tocris.com]
- 8. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SID 26681509 | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 15. Invasion Assay [www2.lbl.gov]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
cross-reactivity of "Cathepsin Inhibitor 4" with other proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the novel cysteine protease inhibitor, Cathepsin Inhibitor 4, against a panel of human cathepsins and other representative proteases. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in preclinical studies.
Introduction to this compound
This compound is a novel, potent, and irreversible inhibitor of cysteine cathepsins. Its mechanism of action is based on the covalent modification of the active site cysteine residue, a characteristic shared with inhibitors like E-64[1][2]. The design of this compound incorporates a reactive functional group, or "warhead," that specifically targets the nucleophilic thiol of the catalytic cysteine in the active site of these proteases[3]. This guide evaluates the inhibitory potency and selectivity of this compound in comparison to well-established, commercially available cathepsin inhibitors.
Cross-Reactivity Profile: A Comparative Analysis
The selectivity of a protease inhibitor is a critical parameter in drug development, as off-target inhibition can lead to undesirable side effects[4]. To characterize the specificity of this compound, its inhibitory activity was assessed against a panel of cysteine cathepsins (B, K, L, and S) and other proteases from different classes, including the serine protease trypsin and the aspartyl protease Cathepsin D. The results are compared with those of the broad-spectrum cysteine protease inhibitor E-64 and the more selective Cathepsin B inhibitor, CA-074[5][6].
Table 1: Comparative Inhibitory Activity (IC50, nM) of Cathepsin Inhibitors
| Protease Target | This compound (Illustrative Data) | E-64 | CA-074[6] |
| Cysteine Proteases | |||
| Cathepsin B | 5.2 | 9.0[6] | 2.0 - 5.0 |
| Cathepsin K | 850 | >10,000 | >10,000 |
| Cathepsin L | 15.7 | Potent Inhibition | >10,000 |
| Cathepsin S | 25.3 | Potent Inhibition | >10,000 |
| Serine Proteases | |||
| Trypsin | >10,000 | >10,000 | >10,000 |
| Aspartyl Proteases | |||
| Cathepsin D | >10,000 | >10,000 | >10,000 |
Note: The data for this compound is illustrative to demonstrate a hypothetical selective profile. E-64 is a known potent, broad-spectrum irreversible inhibitor of cysteine proteases[1][2]. CA-074 is a selective inhibitor of Cathepsin B[5][6].
Experimental Workflow for Inhibitor Profiling
The determination of inhibitor selectivity is a multi-step process that involves initial screening followed by detailed kinetic analysis. A typical workflow for assessing the cross-reactivity of a protease inhibitor is depicted below. This process often employs fluorescence-based assays for high-throughput screening and can be supplemented with proteomics-based approaches for broader profiling in complex biological samples.
References
- 1. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Activity based chemical proteomics: profiling proteases as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Efficacy Analysis of Cathepsin Inhibitor 4 Against Leading Cathepsin Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel selective Cathepsin S inhibitor, designated as Cathepsin Inhibitor 4 (also known as Compound 45), against established cathepsin inhibitors: LY3000328, Odanacatib, and Z-FA-FMK. This analysis is based on publicly available in vitro biochemical data.
Executive Summary
This compound demonstrates potent and highly selective inhibition of Cathepsin S, with a reported Ki value of 0.04 nM. This positions it as a significant candidate for research in autoimmune diseases, oncology, and other inflammatory conditions where Cathepsin S activity is implicated. In comparison to the broader spectrum inhibitor Z-FA-FMK and the Cathepsin K-specific inhibitor Odanacatib, this compound offers a more targeted approach. Its potency is comparable to LY3000328, another selective Cathepsin S inhibitor. While in vivo efficacy data for this compound is not yet publicly available, its in vitro profile suggests a promising therapeutic potential.
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data for this compound and the comparator drugs.
Table 1: Inhibitor Potency (IC50 and Ki Values)
| Inhibitor | Target Cathepsin(s) | IC50 (nM) | Ki (nM) | Species |
| This compound (Compound 45) | Cathepsin S | Not Reported | 0.04 | Human |
| LY3000328 | Cathepsin S | 7.7 | Not Reported | Human |
| 1.67 | Mouse | |||
| Odanacatib | Cathepsin K | 0.2 | Not Reported | Human |
| Z-FA-FMK | Cathepsin B | Not Reported | 1500 | Not Specified |
| Cathepsin L | Not Reported | Not Reported | Not Specified | |
| Cathepsin S | Not Reported | Not Reported | Not Specified |
Table 2: Inhibitor Selectivity Profile
| Inhibitor | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |
| This compound (Compound 45) | >1600-fold vs S | >435-fold vs S | Not Reported | Target | Not Reported |
| LY3000328 | Highly Selective for S | Highly Selective for S | Highly Selective for S | Target | Highly Selective for S |
| Odanacatib | >4,800-fold vs K | >500-fold vs K | Target | >65,000-fold vs K | Not Reported |
| Z-FA-FMK | Target | Target | Not Reported | Target | Not Reported |
Experimental Protocols
The following methodologies describe standard procedures for determining the inhibitory potency (IC50 and Ki) of cathepsin inhibitors.
Fluorometric Assay for Cathepsin S Inhibition (IC50 and Ki Determination)
This protocol outlines a typical fluorometric assay to measure the inhibitory activity of a compound against Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Recombinant Cathepsin S is diluted in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: The test inhibitor is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Reaction Mixture: 25 µL of the diluted enzyme solution is added to each well of the microplate.
-
Inhibitor Addition: 50 µL of the diluted test inhibitor or vehicle control (DMSO in assay buffer) is added to the wells.
-
Pre-incubation: The plate is incubated at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by adding 25 µL of the fluorogenic substrate solution to each well.
-
Kinetic Measurement: The fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) is measured kinetically at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C.
-
Data Analysis:
-
The initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves) are calculated for each inhibitor concentration.
-
IC50 Determination: The percent inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
Ki Determination: For reversible inhibitors, the Ki value can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using the Cheng-Prusoff equation or by global fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways involving Cathepsin S and a typical workflow for inhibitor screening.
Caption: Cathepsin S role in MHC class II antigen presentation.
Caption: Cathepsin S-mediated activation of PAR2 signaling.
Validating the Target of Cathepsin Inhibitor 4 Using CRISPR: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive validation of a drug's target is a cornerstone of preclinical development. This guide provides an objective comparison of methodologies for validating the molecular target of a putative cathepsin inhibitor, herein referred to as "Cathepsin Inhibitor 4," with a focus on the powerful and precise CRISPR-Cas9 genome editing technology. We will present a detailed experimental framework, supported by protocols and data interpretation guidelines, to ascertain whether a specific cathepsin is the true target of this inhibitor.
The clustered regularly interspaced short palindromtideic repeats (CRISPR) system offers a permanent and specific way to genetically validate a drug target, providing a clearer and more reliable outcome than transient methods like RNA interference (RNAi).[1][2] By creating a complete gene knockout, CRISPR-Cas9 allows for a direct comparison of the inhibitor's effect on cells with and without the putative target protein.[3]
Comparative Analysis of Target Validation Methods
The gold standard for target validation is to demonstrate that a genetic modulation of the target protein phenocopies the pharmacological modulation with the inhibitor. CRISPR-Cas9 excels in this regard by enabling the creation of knockout cell lines for direct comparison.[2]
| Feature | CRISPR-Cas9 (Knockout) | RNAi (siRNA/shRNA) | Small Molecule Inhibitors (Alternative) |
| Mechanism | Permanent DNA modification leading to gene knockout.[3] | Transient mRNA degradation leading to gene knockdown. | Direct but potentially non-exclusive protein inhibition. |
| Effect Duration | Permanent and heritable.[3] | Transient (typically days). | Dependent on the compound's half-life and bioavailability. |
| Specificity | High, determined by the guide RNA (gRNA) sequence. | Moderate, with a known propensity for off-target effects. | Variable, with off-target effects being a common concern. |
| Efficiency | High, often resulting in a complete loss of protein function.[3] | Variable, often resulting in incomplete knockdown of the target. | Dependent on binding affinity, cell permeability, and compound stability. |
| Time to Result | Longer, due to the requirement for clonal selection and validation of knockout. | Shorter, as transient knockdown can be achieved relatively quickly. | Rapid, with immediate effects observable upon treatment. |
Experimental Workflow for CRISPR-Based Target Validation
The following workflow outlines the key steps to validate the target of "this compound" using CRISPR-Cas9, assuming the putative target is Cathepsin S (CTSS), a cysteine protease involved in inflammatory and immune responses.[4]
Caption: A streamlined workflow for validating the target of "this compound" using CRISPR-Cas9.
Detailed Experimental Protocols
sgRNA Design and Lentiviral Vector Construction
-
Objective: To design specific single-guide RNAs (sgRNAs) that target a critical exon of the Cathepsin S (CTSS) gene for efficient knockout.
-
Protocol:
-
Identify target sequences within the early exons of the CTSS gene using a CRISPR design tool (e.g., CHOPCHOP).[5] Select 2-3 sgRNAs with high predicted on-target scores and low off-target potential.
-
Synthesize and clone the selected sgRNA sequences into a lentiviral vector that also co-expresses Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Verify the correct insertion of the sgRNA sequence into the vector via Sanger sequencing.
-
Generation of CTSS Knockout Cell Line
-
Objective: To create a stable cell line that lacks the expression of Cathepsin S.
-
Protocol:
-
Produce lentiviral particles by co-transfecting the sgRNA-Cas9 vector and packaging plasmids into a producer cell line (e.g., HEK293T).
-
Transduce the target cell line (e.g., a macrophage cell line like THP-1, where CTSS is functionally relevant) with the harvested lentivirus.[3]
-
After 48-72 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and validate the knockout of the CTSS gene. This should be done at both the genomic level (Sanger sequencing or T7E1 assay to detect indels) and the protein level (Western blot to confirm the absence of the Cathepsin S protein).[6]
-
Phenotypic and Mechanistic Assays
-
Objective: To compare the effects of "this compound" on the wild-type (WT) and CTSS knockout (KO) cell lines.
-
Protocol:
-
Cell Viability Assay:
-
Plate both WT and CTSS KO cells at an equal density.
-
Treat the cells with a range of concentrations of "this compound" for a predetermined duration (e.g., 72 hours).
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant shift in the IC50 value in the KO cells is a strong indicator of on-target activity.[3]
-
-
Substrate Cleavage Assay:
-
Prepare cell lysates from both WT and CTSS KO cells.
-
Incubate the lysates with a fluorogenic substrate specific to Cathepsin S.
-
Measure the fluorescence over time to determine the rate of substrate cleavage.
-
Compare the inhibitory effect of "this compound" on substrate cleavage in WT versus KO lysates.
-
-
Downstream Pathway Analysis:
-
As Cathepsin S is known to be involved in inflammatory signaling, assess the effect of the inhibitor on a relevant downstream pathway, such as NF-κB activation.[4]
-
Treat both WT and CTSS KO cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of "this compound."
-
Measure the activation of the NF-κB pathway (e.g., by quantifying the phosphorylation of p65 via Western blot or using a reporter assay).
-
-
Signaling Pathway of Cathepsin S
Cathepsin S is a key mediator in inflammatory signal transduction. It can amplify inflammatory responses through several mechanisms, including the activation of transcription factors and the processing of cell surface receptors.[4]
Caption: The role of Cathepsin S in inflammatory signaling pathways.
Interpreting the Results: A Quantitative Comparison
The data generated from the described experiments should be summarized for a clear comparison. A significant discrepancy in the response to "this compound" between the WT and CTSS KO cells provides strong evidence for on-target activity.
| Assay | Wild-Type (WT) Cells | CTSS Knockout (KO) Cells | Interpretation |
| Cell Viability (IC50) | 50 nM | > 10,000 nM | The dramatic increase in IC50 in KO cells suggests that CTSS is required for the inhibitor's cytotoxic/cytostatic effect. |
| CTSS Substrate Cleavage (% Inhibition at 50 nM) | 95% | Not Applicable (No target) | Confirms the inhibitor potently blocks CTSS activity in WT cells. |
| NF-κB Activation (p-p65 levels post-LPS) | Reduced by 80% with Inhibitor | No significant reduction with Inhibitor | Indicates the inhibitor's anti-inflammatory effect is mediated through CTSS. |
The use of CRISPR-Cas9 for target validation provides a robust and definitive approach to de-risk drug development projects.[2][7] If "this compound" shows a significantly reduced efficacy in the CTSS knockout cell line across multiple phenotypic assays, it strongly validates Cathepsin S as its primary functional target. Conversely, if the inhibitor retains its activity in the knockout cells, it would suggest either an off-target mechanism of action or the involvement of other cathepsins, necessitating further investigation. This comparative guide provides a comprehensive framework for researchers to rigorously validate their drug targets, ultimately increasing the probability of success in the drug discovery pipeline.[]
References
- 1. Utilization of crispr in gene function and drug target validation - East China Normal University [pure.ecnu.edu.cn]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. selectscience.net [selectscience.net]
A Head-to-Head Comparison: Cathepsin S Inhibition via Small Molecule Inhibitor 4 vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, the precise modulation of enzyme activity is paramount. Cathepsin S, a cysteine protease, has emerged as a significant therapeutic target in various diseases, including autoimmune disorders and cancer. This guide provides an objective comparison of two distinct methodologies for inhibiting Cathepsin S: the use of a selective small molecule inhibitor, "Cathepsin Inhibitor 4 (Compound 45)," and the application of small interfering RNA (siRNA) for gene knockdown.
This comprehensive analysis presents a side-by-side evaluation of their mechanisms of action, efficacy, specificity, and experimental considerations. Quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols are provided to facilitate the practical application of these techniques. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows.
At a Glance: Key Differences
| Feature | This compound (Compound 45) | siRNA Knockdown of Cathepsin S |
| Mechanism of Action | Direct, reversible, or irreversible binding to the active site of the Cathepsin S enzyme, inhibiting its proteolytic activity. | Post-transcriptional gene silencing by guiding the degradation of Cathepsin S mRNA, preventing protein synthesis. |
| Target | Cathepsin S protein | Cathepsin S mRNA |
| Effect | Inhibition of enzymatic activity | Reduction in total protein level |
| Onset of Action | Rapid, often within minutes to hours | Delayed, typically 24-72 hours to achieve significant protein reduction |
| Duration of Effect | Dependent on inhibitor pharmacokinetics (half-life, clearance) | Transient, lasting several days depending on cell division and siRNA stability |
| Specificity | Potential for off-target inhibition of other proteases with similar active site structures. | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. |
| Mode of Delivery | Typically cell-permeable small molecule | Requires transfection reagents or viral vectors to enter cells. |
Quantitative Data Comparison
The following tables summarize quantitative data for this compound and siRNA-mediated knockdown of Cathepsin S. It is important to note that a direct head-to-head comparison in a single study is not currently available; therefore, the data presented is a compilation from separate studies and serves as a representative guide.
Table 1: Potency and Efficacy
| Parameter | This compound (Compound 45) | siRNA Knockdown of Cathepsin S |
| Potency (in vitro) | Kᵢ = 0.04 nM for human Cathepsin S[1] | Effective concentrations typically in the low nanomolar range (e.g., 10 nM)[2] |
| Cellular Efficacy | Subnanomolar inhibition in cellular assays[1] | >80% reduction in Cathepsin S mRNA and protein expression in various cell lines[2][3] |
| Functional Outcome | Inhibition of antigen presentation, reduction of IL-2 production (ED₅₀ of 5 mg/kg in a mouse model for a similar inhibitor)[4][5] | Suppression of cancer cell proliferation, invasion, and angiogenesis[3]; reduction of inflammatory markers[2] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound (Compound 45) | siRNA Knockdown of Cathepsin S |
| Selectivity | High selectivity over Cathepsin B (≥1600-fold) and Cathepsin L (≥435-fold)[1] | Specific to the target mRNA sequence, but can tolerate some mismatches, leading to off-target gene silencing. |
| Known Off-Target Effects | Inhibition of other cysteine proteases if high concentrations are used. | Unintended downregulation of genes with partial sequence complementarity to the siRNA. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language.
Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T-cells.
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation.
Cathepsin S in Cancer Progression
In the tumor microenvironment, Cathepsin S can be secreted and contribute to cancer progression by degrading the extracellular matrix (ECM), which facilitates invasion and metastasis. It can also be involved in pro-inflammatory signaling.
Caption: Role of Cathepsin S in the Tumor Microenvironment.
Experimental Workflow Comparison
The following diagram illustrates the distinct experimental workflows for evaluating the effects of this compound versus siRNA knockdown.
References
- 1. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S Knockdown Suppresses Endothelial Inflammation, Angiogenesis, and Complement Protein Activity under Hyperglycemic Conditions In Vitro by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing cathepsin S gene expression inhibits growth, invasion and angiogenesis of human hepatocellular carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and selective cathepsin S inhibitors containing different central cyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cathepsin B and Cathepsin S Inhibitors: CA-074 vs. Selective Cathepsin S Inhibitors
For researchers, scientists, and drug development professionals, the targeted inhibition of specific cathepsins is crucial for dissecting their roles in health and disease. This guide provides a detailed comparative analysis of CA-074, a well-characterized and highly selective inhibitor of Cathepsin B, and potent, selective inhibitors of Cathepsin S, typified by compounds with nanomolar efficacy.
This comparison will delve into their biochemical properties, mechanisms of action, and selectivity profiles. Furthermore, it will outline detailed experimental protocols for assessing their inhibitory activity and visualize the distinct signaling pathways in which each cathepsin plays a pivotal role.
Biochemical and Inhibitory Properties: A Head-to-Head Comparison
The following table summarizes the key quantitative data for CA-074 and representative highly selective Cathepsin S inhibitors.
| Property | CA-074 | Selective Cathepsin S Inhibitor (e.g., Cathepsin Inhibitor 4) |
| Primary Target | Cathepsin B | Cathepsin S |
| Mechanism of Action | Irreversible | Typically Reversible or Irreversible Covalent |
| Inhibition Constant (Ki) | 2-5 nM for Cathepsin B[1][2][3][4] | 0.04 nM for Cathepsin S |
| IC50 Value | Potent, with pH-dependent variability[5] | Nanomolar range |
| Selectivity | High selectivity for Cathepsin B over Cathepsins H and L (>1000-fold)[1][2][3][4] | High selectivity against other cathepsins, including B, K, and L[6] |
Mechanism of Action and Cellular Effects
CA-074 is a potent and irreversible inhibitor of Cathepsin B.[1][5] It acts by covalently modifying the active site cysteine residue of the enzyme.[7] The inhibitory activity of CA-074 is notably pH-dependent, exhibiting greater potency in the acidic environment of the lysosome, the primary location of active Cathepsin B.[5] Its high selectivity makes it an invaluable tool for studying the specific functions of Cathepsin B in various cellular processes.[1][3] However, it is important to note that under certain reducing conditions, CA-074 and its methyl ester derivative, CA-074Me, may also inactivate Cathepsin L.[8]
Selective Cathepsin S inhibitors are designed to specifically target Cathepsin S, a cysteine protease with a crucial role in the immune system.[9][10] Unlike many other cathepsins that are primarily active at acidic pH, Cathepsin S retains its activity at a neutral pH, allowing it to function both within lysosomes and in the extracellular space.[9][11] These inhibitors can be either reversible or irreversible, binding to the active site of Cathepsin S to block its proteolytic activity.[7][9] Their high selectivity is critical for avoiding off-target effects on other closely related cathepsins.[6]
Experimental Protocols
In Vitro Cathepsin Activity Assays
The activity of cathepsins and the potency of their inhibitors are commonly determined using fluorometric assays. These assays rely on synthetic peptide substrates conjugated to a fluorescent reporter molecule. Cleavage of the peptide by the active cathepsin releases the fluorophore, leading to a measurable increase in fluorescence.
Cathepsin B Activity Assay:
-
Principle: This assay measures the cleavage of a fluorogenic substrate, such as Z-Arg-Arg-AMC (Z-RR-AMC), by Cathepsin B.[12]
-
Reagents:
-
Procedure:
-
Activate recombinant Cathepsin B by incubation in Activation Buffer.[12]
-
Add the activated enzyme to a 96-well plate.
-
To determine inhibitor potency, pre-incubate the enzyme with varying concentrations of CA-074.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~348/440 nm for AMC).
-
Cathepsin S Activity Assay:
-
Principle: This assay quantifies the proteolytic activity of Cathepsin S through the cleavage of a specific fluorogenic substrate, such as Z-Val-Val-Arg-AMC (Z-VVR-AMC).[13][14]
-
Reagents:
-
Recombinant Human Cathepsin S
-
Assay Buffer (often a phosphate (B84403) or MES buffer at a pH range of 6.0-7.5 to reflect its activity at neutral pH)
-
Activation Buffer (Assay Buffer containing a reducing agent like DTT)
-
Fluorogenic Substrate (e.g., Z-VVR-AFC)[13]
-
Inhibitor (Selective Cathepsin S inhibitor)
-
-
Procedure:
-
Activate recombinant Cathepsin S in Activation Buffer.
-
Dispense the activated enzyme into a 96-well plate.
-
For inhibition studies, pre-incubate the enzyme with the selective Cathepsin S inhibitor at various concentrations.
-
Start the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence signal over time with a fluorescence plate reader (Excitation/Emission ~400/505 nm for AFC).
-
Signaling Pathways and Biological Roles
The distinct biological functions of Cathepsin B and Cathepsin S are highlighted by their involvement in different signaling pathways.
Cathepsin B Signaling Pathways
Cathepsin B plays a significant role in several pathological processes, including cancer progression, neurodegenerative diseases, and inflammation.[15][16] Its release from the lysosome into the cytosol can trigger cell death pathways.
Cathepsin S Signaling Pathways
Cathepsin S is a key modulator of the immune response, particularly in antigen presentation by MHC class II molecules.[9][17][18] It is also implicated in various inflammatory and neurodegenerative diseases.[10][19]
Experimental Workflow: Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel cathepsin inhibitors.
References
- 1. bca-protein.com [bca-protein.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ca074.com [ca074.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cathepsin S - Wikipedia [en.wikipedia.org]
- 19. Inhibition of Cathepsin S Produces Neuroprotective Effects after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Cathepsin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific protease inhibitors is a critical endeavor in drug discovery, with the cathepsin family of proteases representing a significant target for a multitude of therapeutic areas. The in vivo specificity of these inhibitors is a paramount concern, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the in vivo specificity of three well-characterized cathepsin inhibitors: Odanacatib (B1684667) (Cathepsin K inhibitor), RO5461111 (Cathepsin S inhibitor), and CA-074 (Cathepsin B inhibitor), serving as a valuable resource for researchers assessing cathepsin inhibitor performance.
Comparative Analysis of In Vivo Specificity
The following table summarizes the in vivo specificity and key characteristics of Odanacatib, RO5461111, and CA-074, based on available experimental data.
| Inhibitor | Primary Target | Alternative Names | In Vivo Model(s) | Key In Vivo Findings on Specificity | Off-Target Effects Noted In Vivo |
| Odanacatib | Cathepsin K | MK-0822 | Ovariectomized monkeys and rabbits, Hookworm-infected animals | Potent and selective inhibition of bone resorption markers (e.g., CTx)[1][2][3]. In hookworms, it showed efficacy, surprisingly, as it is a weak inhibitor of cathepsin B-like enzymes which are predominant in the parasite[4]. | At supratherapeutic doses, some basic cathepsin K inhibitors have shown off-target effects on cathepsins B, L, and S[5]. However, nonbasic inhibitors like L-873724 (structurally related to Odanacatib) demonstrated in vivo selectivity[5]. |
| RO5461111 | Cathepsin S | Petesicatib | db/db mice (model for diabetic nephropathy), MRL-Fas(lpr) mice (model for lupus) | Significantly increased levels of the Cathepsin S substrate Lip10 in the spleen, indicating target engagement[6]. Reduced plasma Cathepsin S activity[6]. Showed immunomodulatory effects consistent with Cathepsin S inhibition[6][7]. | The provided literature focuses on its efficacy and on-target effects, with less emphasis on systematic in vivo off-target profiling. It is noted to be highly specific in vitro[7][8]. |
| CA-074 | Cathepsin B | L-3-trans-(Propylcarbamoyl)oxirane-2-carbonyl]-L-isoleucyl-L-proline | Transgenic Alzheimer's disease mice, Leishmaniasis-infected mice | Improved memory and reduced amyloid plaque load in an Alzheimer's model by inhibiting Cathepsin B's β-secretase activity[9]. Its prodrug, CA-074Me, is used for in vivo studies due to better membrane permeability[10]. Demonstrated potent and irreversible inhibition of Cathepsin B in vivo[11]. | While highly selective for Cathepsin B over other cathepsins like L, H, and S in vitro[10], extensive in vivo profiling against a wide panel of proteases is not detailed in the provided abstracts. Inhibition of Cathepsin B can lead to compensatory increases in Cathepsin X expression and activity[12]. |
Experimental Methodologies
Detailed experimental protocols are crucial for the accurate interpretation and replication of in vivo specificity studies. Below are representative protocols for assessing the in vivo activity of cathepsin inhibitors.
Assessment of In Vivo Target Engagement by Biomarker Analysis (Example: Odanacatib)
This method relies on measuring the levels of downstream biomarkers that are direct or indirect products of the target enzyme's activity.
-
Animal Model: Ovariectomized (OVX) monkeys or rabbits to model postmenopausal osteoporosis[2].
-
Inhibitor Administration: Oral administration of Odanacatib at various doses[2].
-
Sample Collection: Collection of serum and urine at specified time points.
-
Biomarker Analysis:
-
Measurement of serum C-telopeptides of type 1 collagen (CTx) and urinary N-terminal telopeptide of type I collagen (NTx) using commercially available ELISA kits. These are markers of bone resorption[3].
-
A significant reduction in these markers indicates in vivo inhibition of Cathepsin K activity in osteoclasts[2][3].
-
In Vivo Enzyme Activity Assay (Example: RO5461111)
This protocol directly measures the activity of the target enzyme in biological samples from treated animals.
-
Animal Model: db/db mice, a model for type 2 diabetes and associated complications[6].
-
Inhibitor Administration: Oral administration of RO5461111[6].
-
Sample Collection: Collection of plasma samples[6].
-
Enzyme Activity Assay:
-
Incubation of plasma samples with a fluorogenic substrate specific for Cathepsin S (e.g., Z-VVR-AFC)[6].
-
Measurement of the fluorescence signal over time, which is proportional to the enzyme activity.
-
A decrease in the rate of substrate cleavage in samples from treated animals compared to vehicle-treated controls indicates in vivo inhibition of Cathepsin S[6].
-
Activity-Based Probe Profiling
Activity-based probes (ABPs) are powerful tools for assessing the in vivo activity and specificity of enzyme inhibitors. These probes covalently bind to the active site of enzymes, allowing for their detection and quantification.
-
Animal Model: Mice.
-
Inhibitor Administration: Oral or intraperitoneal administration of the cathepsin inhibitor.
-
Probe Administration: Administration of a broad-spectrum or specific cathepsin ABP (e.g., a radiolabeled or fluorescently tagged probe)[5][13].
-
Tissue Collection and Analysis:
-
Harvesting of tissues of interest (e.g., liver, spleen, kidney)[5].
-
Preparation of tissue lysates.
-
Separation of proteins by SDS-PAGE.
-
Detection of probe-labeled enzymes by autoradiography or fluorescence scanning.
-
A decrease in the signal for a specific cathepsin in inhibitor-treated animals compared to controls indicates in vivo target engagement and inhibition[5][13]. This method can also reveal off-target inhibition if the probe labels other active enzymes that are blocked by the inhibitor[5].
-
Visualizing Key Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Odanacatib inhibits Cathepsin K-mediated bone resorption.
Caption: Workflow for assessing in vivo inhibitor specificity.
Caption: Key properties for in vivo inhibitor specificity.
References
- 1. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odanacatib, a Cathepsin K Cysteine Protease Inhibitor, Kills Hookworm In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RO5461111 | TargetMol [targetmol.com]
- 9. Inhibitors of cathepsin B improve memory and reduce beta-amyloid in transgenic Alzheimer disease mice expressing the wild-type, but not the Swedish mutant, beta-secretase site of the amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
"Cathepsin Inhibitor 4" benchmark against industry standards
For researchers and professionals in drug development, selecting the optimal inhibitor is paramount. This guide provides a comprehensive benchmark of Cathepsin Inhibitor 4 against industry-standard Cathepsin S inhibitors. The data presented is derived from peer-reviewed studies to ensure objectivity and reliability.
Performance Benchmark: Cathepsin S Inhibitors
This compound, also identified as Compound 45, demonstrates potent and highly selective inhibition of Cathepsin S. The following table summarizes its in vitro inhibitory potency in comparison to other well-characterized Cathepsin S inhibitors.[1] The data highlights the superior affinity of this compound for its target enzyme.
| Inhibitor | Target | K | IC | Selectivity Profile |
| This compound (Compound 45) | Human Cathepsin S | 0.04 [1] | - | Highly selective against Cathepsins B and L. [2] |
| RO5461111 | Human Cathepsin S | - | 0.4[3][4] | Highly specific, effectively suppresses T and B cell activation.[3][4] |
| LY3000328 (Z-FL-COCHO) | Human Cathepsin S | - | 7.7[1][5][6][7] | Potent and selective inhibitor.[1][5][6][7] |
| LHVS | Cathepsin S | - | - | Potent, non-selective, irreversible cysteine protease inhibitor.[1][8] |
| JNJ 10329670 | Human Cathepsin S | ~30[9] | - | Potent and selective noncovalent inhibitor.[9] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway: Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the adaptive immune response, specifically in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[10][11][12] Understanding this pathway is key to appreciating the therapeutic potential of Cathepsin S inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Cathepsin S inhibitors.
Cathepsin S Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a standard procedure for determining the inhibitory activity of a compound against Cathepsin S using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against recombinant human Cathepsin S.
Materials:
-
Recombinant Human Cathepsin S
-
Cathepsin S Substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, containing DTT and EDTA)
-
Test Compound (e.g., this compound)
-
Control Inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the Cathepsin S enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by serial dilutions of the test compound. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).
-
Enzyme Addition: Add the diluted Cathepsin S enzyme to all wells except for the blank controls.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the Cathepsin S substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 400/505 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC
50or Kivalue by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[13][14]
Objective: To determine the permeability coefficient (Pe) of a test compound.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS)
-
Test Compound
-
96-well UV plate
-
Spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Preparation: Prepare a solution of the test compound in PBS in the donor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (P
e) using the following equation:P
e= [ -ln(1 - CA(t)/Cequilibrium) ] / ( A * (1/VD+ 1/VA) * t )Where:
-
C
A(t) is the compound concentration in the acceptor well at time t -
C
equilibriumis the equilibrium concentration -
A is the filter area
-
V
Dis the volume of the donor well -
V
Ais the volume of the acceptor well -
t is the incubation time
-
Experimental Workflow
The evaluation of a novel cathepsin inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO5461111 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LY 3000328 (Z-FL-COCHO) | Cathepsin S抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a potent and selective noncovalent cathepsin S inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin S activity regulates antigen presentation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Personal protective equipment for handling Cathepsin Inhibitor 4
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "Cathepsin Inhibitor 4" is not publicly available. The following guidance is synthesized from safety protocols for similar cysteine protease inhibitors and general laboratory safety standards. "this compound" is identified in some commercial sources as a selective inhibitor of Cathepsin S.[1] Therefore, this document provides safety and handling procedures based on this information and data for related compounds. Researchers must consult the vendor-specific SDS upon receipt of the chemical and perform a risk assessment before starting any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes operational plans, disposal procedures, and relevant experimental protocols to ensure laboratory safety and experimental integrity.
Immediate Safety and Hazard Profile
Cathepsin inhibitors, like other bioactive small molecules, should be handled as potentially hazardous substances. The primary risks include irritation upon contact with skin, eyes, or the respiratory tract.[2]
Representative Hazard Profile (Based on similar compounds)
| Hazard Class | GHS Hazard Statement | Precautionary Statement |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fumes.[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of the compound. The following PPE is mandatory to minimize exposure.
| Task | Required Personal Protective Equipment |
| Handling Solid/Powder | Gloves: Nitrile gloves (double-gloving is recommended). Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: Standard lab coat, fully buttoned. Respiratory Protection: Mandatory. All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[2] |
| Handling Solutions (e.g., in DMSO) | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: Standard lab coat, fully buttoned. Respiratory Protection: Work should be conducted in a well-ventilated area. A fume hood is recommended, especially when working with larger volumes or when aerosolization is possible. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the compound's integrity and ensuring personnel safety.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, inspect the container for damage. The compound is typically shipped at ambient temperature.
-
Storage: Store the solid compound at -20°C in a tightly sealed container. Protect from light.
-
Solution Preparation:
-
Equilibrate the vial to room temperature before opening.
-
All handling of the solid compound and preparation of stock solutions must occur within a certified chemical fume hood.[2]
-
The compound is soluble in DMSO (e.g., 5 mg/mL for a similar inhibitor).
-
Carefully weigh the required amount of powder.
-
To avoid generating dust, slowly add the solvent to the powder.
-
-
Stock Solution Storage: Following reconstitution, aliquot stock solutions into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions are typically stable for several months at -20°C.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give a glass of water. Contact a poison control center or seek medical attention.[2]
Spill Cleanup: For any spill, alert personnel in the area. Do not attempt to clean up a large spill without appropriate training and PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain.
-
Solid Waste: Collect unused or expired powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the inhibitor in a designated, leak-proof, and clearly labeled hazardous waste container. Include the chemical name and solvent composition on the label.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the inhibitor must be disposed of in a designated sharps container.
Store all waste containers in a designated Satellite Accumulation Area within the laboratory, ensuring secondary containment is in place.
Biological Context and Experimental Protocol
This compound is reported to be a selective inhibitor of Cathepsin S with a Ki of 0.04 nM.[1] Cathepsin S is a lysosomal cysteine protease that plays a critical role in immune responses, particularly in the processing of antigens for presentation by MHC class II molecules.[4] It is also implicated in various signaling pathways, including the regulation of ferroptosis sensitivity in cancer cells through the KEAP1-NRF2 pathway and the activation of Protease-activated receptor 2 (PAR2) in inflammation and pain.[5][6]
Experimental Protocol: Fluorometric Cathepsin S Inhibitor Screening Assay
This protocol is adapted from general procedures for cathepsin inhibitor screening kits and provides a method to determine the inhibitory potential of compounds against Cathepsin S.[7]
A. Materials Required:
-
Recombinant human Cathepsin S
-
Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)
-
Fluorogenic Cathepsin S Substrate (e.g., Ac-KLR-AFC)
-
This compound (Test Inhibitor)
-
Positive Control Inhibitor (e.g., a known broad-spectrum cysteine protease inhibitor)
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC)
B. Reagent Preparation:
-
Assay Buffer: Prepare the buffer according to the enzyme manufacturer's specifications. Keep on ice.
-
Cathepsin S Enzyme: Thaw the enzyme on ice. Dilute to the desired working concentration (e.g., 1-2 ng/µL) in cold Assay Buffer immediately before use.
-
Substrate: Prepare a stock solution in DMSO. Dilute to the final working concentration (e.g., 20-50 µM) in Assay Buffer. Protect from light.
-
Test Inhibitor: Prepare a 100X stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute this series 10-fold in Assay Buffer to create the 10X intermediate dilutions for the assay. The final DMSO concentration in the well should not exceed 1%.
C. Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Enzyme Control (100% activity): 10 µL of Assay Buffer (with 10% DMSO).
-
Inhibitor Wells: 10 µL of each 10X test inhibitor dilution.
-
Blank (No Enzyme): 10 µL of Assay Buffer (with 10% DMSO).
-
-
Enzyme Addition: Add 40 µL of the diluted Cathepsin S enzyme solution to the "Enzyme Control" and "Inhibitor" wells. Add 40 µL of Assay Buffer to the "Blank" wells.
-
Pre-incubation: Mix gently by pipetting or using a plate shaker. Incubate the plate at room temperature for 10-15 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted Cathepsin S substrate solution to all wells. Mix well.
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (Ex/Em = 400/505 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 37°C.[3]
D. Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time for each well.
-
Determine the reaction rate (slope) for the linear portion of the curve for each well.
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100
-
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cathepsin S - Wikipedia [en.wikipedia.org]
- 5. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. abcam.com [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
